E3 Ligase Ligand-linker Conjugate 122
Descripción
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Propiedades
Fórmula molecular |
C33H48N8O5S |
|---|---|
Peso molecular |
668.9 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[6-(4-azidobutanoylamino)hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H48N8O5S/c1-21(23-12-14-24(15-13-23)29-22(2)36-20-47-29)38-31(45)26-18-25(42)19-41(26)32(46)30(33(3,4)5)39-28(44)10-7-6-8-16-35-27(43)11-9-17-37-40-34/h12-15,20-21,25-26,30,42H,6-11,16-19H2,1-5H3,(H,35,43)(H,38,45)(H,39,44)/t21-,25+,26-,30+/m0/s1 |
Clave InChI |
GAKYUEMFKVDDRM-RVSRZYBWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on E3 Ligase Ligand-linker Conjugates: Core Principles and Characterization
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles, basic properties, and experimental characterization of E3 Ligase Ligand-linker Conjugates, a revolutionary class of molecules in targeted protein degradation. Due to the absence of public data on a specific "E3 Ligase Ligand-linker Conjugate 122," this document will focus on the well-characterized and clinically advanced PROTAC® (Proteolysis Targeting Chimera), Bavdegalutamide (ARV-110) , as a representative example to illustrate the key concepts and methodologies.
Introduction to E3 Ligase Ligand-linker Conjugates (PROTACs)
E3 Ligase Ligand-linker Conjugates, commonly known as PROTACs, are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
The simultaneous binding of the PROTAC to both the POI and an E3 ligase forms a ternary complex.[1][4] This proximity induces the E3 ligase to transfer ubiquitin to the POI, tagging it for degradation by the 26S proteasome.[1][2][3] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[2][5]
Case Study: Bavdegalutamide (ARV-110)
Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation.[2][6][7] It is in development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][8] ARV-110 recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation.[5]
Quantitative Data for Bavdegalutamide (ARV-110)
The following table summarizes key quantitative data for ARV-110 based on preclinical and clinical studies.
| Parameter | Value | Cell Line / Model | Reference(s) |
| DC₅₀ (Degradation) | ~1 nM | VCaP, LNCaP, and other prostate cancer cell lines | [2][6][7] |
| Dₘₐₓ (Degradation) | >90% | In vivo mouse xenograft models | [2][6][7] |
| Binding Affinity (AR) | Comparable to enzalutamide | Biochemical assay | [5] |
| Clinical Activity (PSA₅₀) | 46% in patients with AR T878A/S and/or H875Y mutations | Phase 1/2 Clinical Trial (NCT03888612) | [8] |
| Tumor Growth Inhibition | Significant, dose-dependent inhibition | LNCaP and VCaP xenograft models | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of an E3 Ligase Ligand-linker Conjugate
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for Characterizing an E3 Ligase Conjugate
This diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC.
Caption: Preclinical workflow for PROTAC characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize E3 ligase ligand-linker conjugates.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is a fundamental assay to quantify the degradation of the target protein.[1][3][9]
Objective: To determine the concentration of the PROTAC that results in 50% degradation of the target protein (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).
Materials:
-
Cell line expressing the target protein (e.g., VCaP for ARV-110).
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.[1][3]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[1]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the wash steps.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Biophysical Assays for Ternary Complex Formation
These assays are crucial for understanding the binding kinetics and thermodynamics of the PROTAC with its target and the E3 ligase.
Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity (K_D) of binary (PROTAC-protein) and ternary (Protein-PROTAC-E3 ligase) complexes.[10][11][12]
General Procedure:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto an SPR sensor chip.
-
For binary interaction, flow a series of concentrations of the PROTAC over the chip and measure the binding response.
-
For ternary complex formation, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase.[11]
-
The change in the refractive index at the surface, proportional to the mass bound, is measured in real-time.
-
Fit the resulting sensorgrams to kinetic models to determine k_on, k_off, and K_D.
-
Cooperativity (alpha) can be calculated by comparing the affinity of the ternary complex to the binary interactions.
Objective: To determine the thermodynamic parameters (K_D, enthalpy ΔH, and stoichiometry n) of binding events.[4][13]
General Procedure:
-
Load a solution of one binding partner (e.g., the E3 ligase) into the ITC sample cell.
-
Load a solution of the PROTAC (or a pre-formed complex of PROTAC and the target protein) into the injection syringe.
-
Inject small aliquots of the syringe solution into the sample cell.
-
The heat released or absorbed upon binding is measured.
-
The resulting data are plotted as power versus time, and the integrated heats are fitted to a binding model to determine the thermodynamic parameters.[13]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the PROTAC within intact cells by measuring changes in the thermal stability of the target protein.[14][15]
General Procedure:
-
Treat cells with the PROTAC or vehicle control.
-
Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[15]
Conclusion
E3 Ligase Ligand-linker Conjugates represent a paradigm shift in drug discovery, offering the ability to target and eliminate disease-causing proteins. The successful development of these molecules, exemplified by Bavdegalutamide (ARV-110), relies on a multi-faceted characterization process. A thorough understanding of their basic properties, mechanism of action, and the application of rigorous experimental protocols for their evaluation is essential for advancing this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. academic.oup.com [academic.oup.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. aragen.com [aragen.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
An In-Depth Technical Guide to E3 Ligase Ligand-linker Conjugate 122 and its Role in the p38α-Targeting PROTAC NR-11c
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols associated with the E3 Ligase Ligand-linker Conjugate 122, a critical component of the selective and potent p38α PROTAC degrader, NR-11c. This document synthesizes findings from the primary literature to offer a detailed resource for researchers in targeted protein degradation and drug discovery.
Introduction to NR-11c: A p38α-Targeting PROTAC
NR-11c is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the p38α mitogen-activated protein kinase (MAPK).[1] As a heterobifunctional molecule, NR-11c comprises three key components: a ligand that binds to the target protein (p38α), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The specific E3 ligase ligand-linker conjugate utilized in NR-11c is referred to as "this compound" or "Compound 2c" in some commercial contexts. This conjugate consists of a von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker.[1]
The targeted degradation of p38α is a promising therapeutic strategy for various cancers where this kinase is implicated in tumor progression and survival. PROTACs like NR-11c offer a novel therapeutic modality by eliminating the target protein rather than simply inhibiting its enzymatic activity.
Core Components of NR-11c
The efficacy of NR-11c is dependent on the synergistic action of its three components:
-
p38α Inhibitor: This "warhead" is responsible for selectively binding to the p38α protein. In NR-11c, this is p38α inhibitor 5 (HY-159799).[1]
-
Linker: A chemical linker (HY-159800) connects the p38α inhibitor to the E3 ligase ligand, optimizing the spatial orientation for ternary complex formation.[1]
-
VHL E3 Ligase Ligand: This component (HY-112078) recruits the VHL E3 ubiquitin ligase.[1]
The combination of the VHL ligand and the linker constitutes the This compound .
Mechanism of Action
The fundamental mechanism of action of NR-11c, driven by its this compound component, follows the established PROTAC-mediated protein degradation pathway. This process can be broken down into several key steps:
-
Ternary Complex Formation: NR-11c enters the cell and simultaneously binds to both the p38α protein and the VHL E3 ligase, forming a "p38α-NR-11c-VHL" ternary complex. The this compound is essential for recruiting the VHL E3 ligase into this complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to facilitate the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the p38α protein.
-
Proteasomal Degradation: The polyubiquitinated p38α is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged p38α into smaller peptides.
-
Catalytic Cycle: After the degradation of p38α, NR-11c is released and can bind to another p38α protein and VHL E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.
Below is a graphical representation of this signaling pathway.
Caption: Mechanism of action of the p38α PROTAC degrader NR-11c.
Quantitative Data
The potency of NR-11c has been evaluated in various cancer cell lines. The following table summarizes the key quantitative data for the degradation of p38α by NR-11c.
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |
| MDA-MB-231 | 11.55 | >90 | 24 | [1] |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.
Experimental Protocols
This section details the general methodologies employed in the characterization of PROTACs like NR-11c, based on the primary literature.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as MDA-MB-231 (breast cancer), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of NR-11c or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Western Blotting for Protein Degradation
This is the standard method to quantify the degradation of the target protein.
Caption: Standard workflow for Western blot analysis of protein degradation.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p38α and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of p38α is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
In Vivo Efficacy Studies
-
Animal Models: Xenograft mouse models are often used, where human cancer cells (e.g., MDA-MB-231) are implanted into immunocompromised mice.
-
Dosing and Administration: Once tumors are established, mice are treated with NR-11c or a vehicle control via intraperitoneal or intravenous injections.
-
Tumor Analysis: After a single or multiple doses, tumors are harvested, and the levels of p38α are assessed by Western blotting or immunohistochemistry to confirm target engagement and degradation in vivo.[1]
Conclusion
This compound is a pivotal component of the p38α-targeting PROTAC degrader, NR-11c. Its ability to effectively recruit the VHL E3 ligase is central to the mechanism of action, leading to the selective and potent degradation of p38α in cancer cells. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers working to advance the field of targeted protein degradation. Further investigation into the optimization of such conjugates will continue to drive the development of novel and more effective cancer therapeutics.
References
Unveiling VHL Ligand Conjugate 122: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of a specific von Hippel-Lindau (VHL) E3 ligase ligand, referred to as VHL ligand conjugate 122. This document details the synthetic pathway, the biological context of VHL, and the broader application of such ligands in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.
Introduction to VHL and PROTAC Technology
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that responds to changes in oxygen levels.[1][2] It functions as the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which targets the alpha subunits of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][3] In hypoxic conditions or when the VHL gene is mutated, HIF-α is stabilized, leading to the transcription of genes involved in processes such as angiogenesis and glucose metabolism, which can contribute to tumor growth.[4][5]
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[6] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase, such as VHL.[7][8] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] The development of potent and specific small molecule ligands for E3 ligases is therefore a cornerstone of PROTAC technology.[7]
Synthesis of VHL Ligand Conjugate 122
The synthesis of VHL ligand 122 involves a multi-step chemical process, starting from readily available precursors. The following protocol is a detailed methodology for its synthesis, as described in the scientific literature.[9]
Experimental Protocol: Synthesis of VHL Ligand 122
Step a: Boc Protection
-
Reagents: Starting amine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Water (H₂O), Ethyl acetate (B1210297) (EtOAc).
-
Procedure: The starting amine is dissolved in a mixture of EtOAc and water. NaHCO₃ is added, followed by the portion-wise addition of (Boc)₂O. The reaction is stirred at room temperature for 2 hours. After completion, the organic layer is separated, washed, dried, and concentrated to yield the Boc-protected amine.
-
Yield: 99%[9]
Step b: Palladium-Catalyzed C-H Arylation
-
Reagents: Boc-protected intermediate, 4-methylthiazole, Palladium(II) acetate (Pd(OAc)₂), Potassium acetate (KOAc), Dimethylacetamide (DMA).
-
Procedure: The Boc-protected intermediate, 4-methylthiazole, Pd(OAc)₂, and KOAc are combined in DMA. The mixture is heated to 90°C and stirred for 18 hours. After cooling, the reaction is worked up to isolate the arylated product.
-
Yield: 82%[9]
Step c: Boc Deprotection
-
Reagents: Arylated intermediate, 4 M Hydrochloric acid (HCl) in Methanol (B129727) (MeOH) or Dioxane.
-
Procedure: The arylated intermediate is dissolved in a solution of 4 M HCl in either methanol or dioxane and stirred at room temperature for 3-12 hours. The solvent is then removed under reduced pressure to yield the deprotected amine salt.
-
Yield: 85-100%[9]
Step d & e: Peptide Coupling and Deprotection (Iterative)
-
Reagents: Deprotected amine, Boc-Hyp-OH or Boc-Tle-OH, HATU, DIPEA, DMF, 4 M HCl in Dioxane.
-
Procedure: The deprotected amine is coupled with a Boc-protected amino acid (Boc-Hyp-OH or Boc-Tle-OH) using HATU as a coupling agent and DIPEA as a base in DMF. The reaction is carried out at 0°C to room temperature for 12 hours. Following the coupling, the Boc group is removed using 4 M HCl in dioxane. This cycle is repeated to build the peptide-like backbone.
-
Yield: 80% for each two-step cycle.[9]
Step f: Final Amide Bond Formation
-
Reagents: Intermediate from step e, Compound 116, HATU, DIPEA, THF.
-
Procedure: The intermediate is coupled with compound 116 using HATU and DIPEA in THF at room temperature for 2 hours. This is followed by a final deprotection step with 4 M HCl in MeOH for 3 hours.
-
Yield: 72%[9]
Step g: Conjugation to POI Ligand-Linker
-
Reagents: Final VHL ligand core, POI ligand-linker-CO₂H, HATU, DIPEA, DMF.
-
Procedure: The final VHL ligand core is conjugated to a pre-synthesized linker attached to the protein of interest (POI) ligand, which has a terminal carboxylic acid. The coupling is performed using HATU and DIPEA in DMF at 0°C to room temperature for 20 minutes to 1 hour.
-
Yield: 32-40%[9]
Synthesis Workflow
Biological Activity and Data
While specific quantitative data for "VHL ligand conjugate 122" is not extensively available in the public domain under this exact identifier, the activity of PROTACs utilizing similar VHL ligands can be summarized. The efficacy of a VHL-based PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
For a representative VHL-based PROTAC targeting p38α, the following data was observed:
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| NR-11c | p38α | MDA-MB-231 | ~10-100 | >80 |
| NR-11c | p38α | T47D | ~10-100 | >80 |
| NR-11c | p38α | BBL358 | ~10-100 | >80 |
| Data derived from a study on VHL-based PROTACs for p38α degradation.[6] |
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the level of the target protein is normalized to the loading control.
VHL Signaling Pathway and PROTAC Mechanism of Action
The canonical VHL signaling pathway revolves around the regulation of HIF-α. The mechanism of action for a VHL-based PROTAC leverages this natural cellular process.
VHL/HIF-α Signaling Pathway
PROTAC Mechanism of Action
References
- 1. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Crucial Role of Conjugate 122 in the Synthesis of PROTAC NR-11c: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis of PROTAC NR-11c, a selective and potent degrader of p38α, with a specific focus on the integral role of Conjugate 122. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
PROTAC NR-11c is a heterobifunctional molecule designed to recruit the p38α protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of p38α. The synthesis of NR-11c involves the strategic conjugation of three key components: a p38α inhibitor, a flexible linker, and a VHL E3 ligase ligand. In this context, Conjugate 122 is the specific VHL E3 ligase ligand utilized in the assembly of NR-11c.
The Identity of Conjugate 122
Conjugate 122 is a well-characterized small molecule ligand that binds with high affinity to the VHL E3 ligase. It is chemically identified as (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. For the purposes of PROTAC synthesis, it is also commercially available under catalog numbers such as HY-112078 and is also referred to as (S,R,S)-AHPC-Me or VHL ligand 2. The precise stereochemistry of Conjugate 122 is critical for its effective binding to the VHL protein, a necessary step for the formation of a stable ternary complex with the target protein, p38α.
The Role of Conjugate 122 in the Synthetic Pathway of NR-11c
The synthesis of PROTAC NR-11c is a multi-step process that culminates in the coupling of the p38α inhibitor and Conjugate 122 via a linker molecule. The primary role of Conjugate 122 is to serve as the "hijacking" moiety of the PROTAC, responsible for engaging the cellular degradation machinery.
The general synthetic strategy involves the separate synthesis or acquisition of the three components, followed by their sequential conjugation. Typically, the linker is first attached to either the p38α inhibitor or the VHL ligand. In the synthesis of NR-11c, the linker is attached to the p38α inhibitor, and the resulting intermediate is then coupled with Conjugate 122. This final coupling step forms the complete PROTAC molecule. The specific functional groups on Conjugate 122, the linker, and the p38α inhibitor are strategically chosen to ensure efficient and high-yield chemical reactions, such as amide bond formation.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and activity of PROTAC NR-11c and its components.
| Compound | Molecular Weight ( g/mol ) | DC50 (MDA-MB-231 cells) |
| PROTAC NR-11c | 978.21 | 11.55 nM[1] |
| p38α inhibitor 5 (HY-159799) | 429.53 | - |
| Conjugate 122 (HY-112078) | 595.74 | - |
| Linker (HY-159800) | Varies based on structure | - |
Experimental Protocols
Synthesis of Conjugate 122 (VHL Ligand)
A detailed experimental protocol for the synthesis of a VHL ligand structurally analogous to Conjugate 122 is outlined below, based on established literature procedures.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
(S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoic acid
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Amide Coupling: To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes. Add (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Boc Deprotection: After reaction completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Dissolve the crude product in a solution of 20% TFA in dichloromethane (B109758) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure.
-
Final Amide Coupling: To a solution of the deprotected amine from the previous step (1.0 eq) in DMF, add (S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Purification: Purify the crude product by reverse-phase HPLC to yield the final Conjugate 122.
Synthesis of PROTAC NR-11c
The following protocol outlines the final coupling step to generate PROTAC NR-11c.
Materials:
-
p38α inhibitor-linker conjugate
-
Conjugate 122 (VHL Ligand)
-
HATU
-
DIPEA
-
DMF
Procedure:
-
Coupling Reaction: To a solution of the p38α inhibitor-linker conjugate (1.0 eq) with a terminal carboxylic acid in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Add Conjugate 122 (1.1 eq), which has a free amine group for coupling, to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude reaction mixture by reverse-phase HPLC to obtain the final PROTAC NR-11c.
Visualizations
Signaling Pathway of p38α Degradation by NR-11c
Caption: p38α degradation pathway induced by PROTAC NR-11c.
Experimental Workflow for NR-11c Synthesis
Caption: General experimental workflow for the synthesis of PROTAC NR-11c.
Logical Relationship of NR-11c Components
Caption: Logical relationship of the components of PROTAC NR-11c.
References
The Core Components of a PROTAC Degrader: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] This technology hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of proteins of interest (POIs).[1][3][4] A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6][7] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the ubiquitination and subsequent proteasomal degradation of the target protein.[4][8] This guide provides a detailed technical overview of the core components of a PROTAC degrader, including quantitative data, experimental protocols, and visualizations of key processes.
Core Components of a PROTAC
The efficacy of a PROTAC is a complex interplay of the properties of its three constituent parts. Optimal design requires careful consideration of each component to ensure efficient ternary complex formation and subsequent degradation.
Warhead: The Protein of Interest (POI) Ligand
The warhead is responsible for selectively binding to the target protein. A key advantage of PROTACs is that the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to recruit the POI to the E3 ligase.[8] This opens up the possibility of targeting proteins that have been traditionally considered "undruggable."
E3 Ligase Ligand: Hijacking the Cellular Machinery
The E3 ligase ligand is the component that recruits the E3 ubiquitin ligase, a key enzyme in the UPS. While there are over 600 E3 ligases in the human genome, a small number have been predominantly used in PROTAC design due to the availability of high-affinity small molecule ligands.[6] The most common E3 ligases and their corresponding ligands are:
-
Cereblon (CRBN): Ligands are often derived from thalidomide (B1683933) and its analogs (e.g., lenalidomide, pomalidomide).[6]
-
Von Hippel-Lindau (VHL): Ligands are typically derivatives of the VHL inhibitor, VH032.[6]
-
Inhibitor of Apoptosis Proteins (IAPs): Ligands such as bestatin (B1682670) and LCL161 are used.
-
Mouse Double Minute 2 Homolog (MDM2): Ligands are often based on the MDM2 inhibitor nutlin-3.
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and tissue specificity.
Linker: The Crucial Connection
The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical for the proper formation and stability of the ternary complex.[5][7] The linker must be long enough to span the distance between the POI and the E3 ligase but not so long that it leads to an entropic penalty.[9] Common linker chemistries include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. The optimal linker is empirically determined for each PROTAC system.
Quantitative Data on PROTAC Components
The following tables summarize key quantitative parameters for representative PROTACs, highlighting the impact of linker length and the choice of E3 ligase on degradation efficiency.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | CRBN | PEG | 10 | 50 | >90 | HeLa |
| PROTAC B | CRBN | PEG | 14 | 15 | >95 | HeLa |
| PROTAC C | CRBN | PEG | 18 | 8 | >95 | HeLa |
| PROTAC D | VHL | Alkyl | 12 | 25 | >90 | 293T |
| PROTAC E | VHL | Alkyl | 16 | 5 | >95 | 293T |
| PROTAC F | VHL | Alkyl | 20 | 30 | >90 | 293T |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Comparison of E3 Ligase Ligands for BRD4 Degradation
| PROTAC | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | JQ1 | Pomalidomide (CRBN) | 8 | >95 | HeLa |
| MZ1 | JQ1 | VH032 derivative (VHL) | 25 | >90 | HeLa |
| ARV-771 | BETd-260 | VHL Ligand | 1 | >90 | LNCaP |
Key Experimental Protocols
The development and characterization of PROTACs involve a suite of specialized assays. Below are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.[10][11]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[12][13][14]
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[12]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[12]
-
Separately, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the target protein and a serial dilution of the PROTAC over the immobilized E3 ligase.
-
The enhanced binding response compared to the binary interactions indicates the formation of the ternary complex.[12]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.[12]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein.[7][15][16]
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the purified E3 ligase complex.[7]
-
-
PROTAC Addition:
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.[15]
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.
-
-
Detection:
-
The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful PROTAC-mediated ubiquitination.[7]
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental processes involved in PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development and characterization.
Caption: Logical relationships between the core components of a PROTAC and its function.
Conclusion
The design of effective PROTAC degraders is a multifactorial challenge that requires a deep understanding of the interplay between the warhead, linker, and E3 ligase ligand. The ability to form a stable and productive ternary complex is paramount to achieving potent and selective protein degradation. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and characterization of novel PROTACs. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to develop this transformative therapeutic modality for a wide range of diseases.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aragen.com [aragen.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. scispace.com [scispace.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
Principles of E3 Ubiquitin Ligase Recruitment: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of proteins through the ubiquitin-proteasome system (UPS) has emerged as a transformative therapeutic modality. At the heart of this strategy lies the selective recruitment of E3 ubiquitin ligases to proteins of interest, leading to their ubiquitination and subsequent degradation. This technical guide provides an in-depth exploration of the core principles governing E3 ligase recruitment, with a focus on two prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the mechanisms of action, key molecular players, and the experimental methodologies used to characterize these interactions, presenting quantitative data to inform rational drug design and development.
The Ubiquitin-Proteasome System: A Primer
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unwanted proteins.[1] This intricate process involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: The substrate recognition component, which specifically binds to a target protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[2]
The human genome encodes over 600 E3 ligases, each with specificity for a distinct set of substrates, offering a vast landscape for therapeutic intervention.[3] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin chain. Polyubiquitination, particularly with lysine-48 (K48)-linked chains, serves as a canonical signal for degradation by the 26S proteasome.[2]
Mechanisms of E3 Ligase Recruitment for Targeted Protein Degradation
Therapeutic strategies for targeted protein degradation hijack the cell's natural UPS by artificially inducing the proximity between an E3 ligase and a protein of interest (POI). This forced proximity leads to the ubiquitination and subsequent degradation of the POI. Two primary approaches have proven successful in achieving this: PROTACs and molecular glues.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[4] One ligand binds to the POI, while the other binds to an E3 ligase, most commonly von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][] This dual binding brings the E3 ligase into close proximity with the POI, forming a ternary complex (POI-PROTAC-E3 ligase).[7] Within this complex, the E3 ligase ubiquitinates the POI, marking it for proteasomal degradation. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to the E3 ligase and creating a novel binding surface for the "neosubstrate".[8][9] Unlike PROTACs, which have distinct binding moieties for the E3 ligase and the POI, molecular glues are typically monovalent and were often discovered serendipitously.[8][10] The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (B1683931) are classic examples of molecular glues that bind to the Cereblon (CRBN) E3 ligase, inducing the degradation of neosubstrates such as the transcription factors IKZF1 and IKZF3.[1][11]
Data Presentation: Quantitative Analysis of E3 Ligase Recruitment
The efficiency of targeted protein degradation is critically dependent on the formation and stability of the ternary complex. Biophysical techniques are essential for quantifying the binding affinities and kinetics of these interactions.
Quantitative Data for PROTACs
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to measure the dissociation constant (Kd) of binary (PROTAC-E3 or PROTAC-POI) and ternary complexes. Cooperativity (α), defined as the ratio of the binary to ternary Kd, indicates the extent to which the binding of one protein partner influences the binding of the other.[7] An α value greater than 1 signifies positive cooperativity, which is often desirable for potent degraders.[7][12]
| PROTAC | E3 Ligase | Target Protein | Binary Kd (PROTAC to E3) (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | VHL | Brd4BD2 | 29 (SPR), 66 (ITC) | 1 (SPR), 4 (ITC) | 26 (SPR), 15 (ITC) | [13][14] |
| AT1 | VHL | Brd4BD2 | 110 | 11 | 10 | [15] |
| MZP55 | VHL | Brd4BD2 | >1000 | 1700 | <1 | [15] |
| MZP61 | VHL | Brd4BD2 | >2500 | 1200 | <1 | [15] |
| SIM1 | VHL | BRD4 | 186 | 33 | 5.2 | [2] |
Table 1: Biophysical Parameters of VHL-based PROTACs.
| PROTAC | Target | DC50 (nM) | Dmax (%) | Reference |
| 14a | CRBN | 200 | 98 | [4] |
| TD-165 | CRBN | 20.4 | 99.6 | [16] |
| TD-158 | CRBN | 44.5 | 97.1 | [16] |
Table 2: Degradation Potency of CRBN-targeting PROTACs.
Quantitative Data for Molecular Glues
Quantifying the binding affinity of molecular glue-induced interactions is more complex due to the induced-fit nature of the ternary complex formation. However, biophysical methods can still provide valuable insights.
| Molecular Glue | E3 Ligase | Neosubstrate | Kd (µM) | Reference |
| Indisulam | DCAF15 | RBM39 | ~0.035 (ternary) | [17] |
| CC-220 (Iberdomide) | CRBN | Ikaros | - | [18] |
Table 3: Binding Affinities of Molecular Glue-Induced Complexes. (Note: Quantitative data for a wide range of molecular glues is less readily available in tabular format compared to PROTACs).
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful characterization of E3 ligase recruitment.
Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interactions
Co-IP is a widely used technique to identify protein-protein interactions in a cellular context.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein-protein interactions. The buffer should contain protease and phosphatase inhibitors. To stabilize transient interactions, especially with substrates destined for degradation, it is often necessary to include a proteasome inhibitor like MG132.[19]
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (either the E3 ligase or the POI) overnight at 4°C.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[20]
Proximity-Dependent Biotinylation (BioID/TurboID)
Proximity-dependent biotinylation is a powerful technique to identify proteins in close proximity to a protein of interest within living cells. It relies on fusing the POI to a promiscuous biotin (B1667282) ligase (BirA* in BioID, or the engineered TurboID).[21]
Protocol:
-
Construct Generation: Clone the gene of interest in-frame with the TurboID sequence in a suitable expression vector.
-
Cell Transfection/Transduction: Introduce the construct into the desired cell line and select for stable expression.
-
Biotin Labeling: Add exogenous biotin to the cell culture medium. For TurboID, a short labeling time of 10-30 minutes is typically sufficient.[17][21]
-
Cell Lysis: Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize all proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-biotinylated proteins.
-
Elution and Digestion: Elute the biotinylated proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.[21]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of an E3 ligase to ubiquitinate a substrate.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase of interest
-
Ubiquitin
-
Substrate protein of interest
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be detectable with an antibody against the substrate or a tag.[22][23]
Biophysical Characterization (SPR and ITC)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for the quantitative analysis of binding events.
Surface Plasmon Resonance (SPR) Protocol Outline:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Analyte Injection: Flow the other binding partner(s) (e.g., the PROTAC alone for binary interaction, or the PROTAC pre-incubated with the POI for ternary interaction) over the chip surface at various concentrations.[15]
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).[15]
Isothermal Titration Calorimetry (ITC) Protocol Outline:
-
Sample Preparation: Place one binding partner (e.g., the E3 ligase) in the sample cell and the other (e.g., the PROTAC) in the injection syringe at known concentrations.
-
Titration: Inject small aliquots of the syringe solution into the sample cell.
-
Heat Measurement: Measure the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
The targeted recruitment of E3 ubiquitin ligases represents a paradigm shift in drug discovery, enabling the degradation of previously "undruggable" targets. A thorough understanding of the underlying principles of recruitment, coupled with rigorous experimental characterization, is paramount for the rational design of effective and selective protein degraders. This guide has provided a comprehensive overview of the key concepts, quantitative data, and detailed methodologies that form the foundation of this exciting therapeutic frontier. As research in this field continues to accelerate, the development of novel E3 ligase recruiters and a deeper understanding of the complex biology of the ubiquitin-proteasome system will undoubtedly unlock new avenues for treating a wide range of human diseases.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Glues Criteria | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Molecular Glues (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 20. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00223J [pubs.rsc.org]
- 21. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Label-free Quantitative Proteomics Strategy to Identify E3 Ubiquitin Ligase Substrates Targeted to Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Synthesis Protocol for a Carbon-11 Labeled Antibody-Drug Conjugate
Topic: Synthesis Protocol for NR-11c using Conjugate 122
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "NR-11c" and "Conjugate 122" do not correspond to known chemical entities in publicly available scientific literature. Therefore, this document provides an exemplary, detailed protocol for the synthesis of a Carbon-11 labeled antibody-drug conjugate (ADC), which is hypothesized to be the nature of "NR-11c using Conjugate 122". This protocol is based on established methods for ADC preparation and radiolabeling with Carbon-11. For this example, we will describe the synthesis of a conjugate between the antibody Trastuzumab and the cytotoxic agent Monomethyl Auristatin E (MMAE), followed by radiolabeling to produce a hypothetical PET imaging agent.
Introduction
Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1][2] They combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, allowing for targeted delivery to cancer cells while minimizing off-target effects.[1][3] The incorporation of a positron-emitting radionuclide, such as Carbon-11, into an ADC enables in vivo imaging using Positron Emission Tomography (PET). This allows for non-invasive assessment of the ADC's biodistribution, target engagement, and pharmacokinetics, which is invaluable in drug development.[4][5]
This application note details a protocol for the synthesis and radiolabeling of a model ADC, which we will refer to as "Trastuzumab-vc-MMAE-11C," as a proxy for "NR-11c using Conjugate 122." The synthesis involves the conjugation of Trastuzumab to a linker-payload entity (vc-MMAE) and subsequent radiolabeling with Carbon-11.
Materials and Methods
Materials
-
Trastuzumab (humanized anti-HER2 monoclonal antibody)
-
Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-vc-PABC-MMAE or vc-MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Precursor for methylation (a derivative of the conjugate with a suitable nucleophilic site)
-
HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)
-
PD-10 desalting columns
Experimental Protocols
Protocol 1: Preparation of Trastuzumab-vc-MMAE (Conjugate 122 analog)
This protocol describes the conjugation of the vc-MMAE payload to the Trastuzumab antibody via stochastic cysteine conjugation.
-
Antibody Reduction:
-
Dissolve Trastuzumab in PBS at a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds, exposing free cysteine residues.
-
-
Conjugation:
-
Prepare a stock solution of vc-MMAE in DMSO at 10 mM.
-
Add a 5-fold molar excess of the vc-MMAE solution to the reduced antibody solution.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Remove unreacted vc-MMAE and TCEP by purification using a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.
-
Protocol 2: Radiosynthesis of Trastuzumab-vc-MMAE-¹¹C (NR-11c analog)
This protocol outlines the radiolabeling of the prepared conjugate with Carbon-11 via N-methylation. This assumes a precursor with a suitable amine or other nucleophilic group is available on the conjugate for methylation.[6][7]
-
[¹¹C]Methylating Agent Production:
-
¹¹C-Methylation Reaction:
-
Dissolve the precursor conjugate (e.g., a version of the ADC with a primary or secondary amine available for methylation) in a suitable solvent (e.g., DMSO or DMF).
-
Trap the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf in the reaction vessel containing the precursor and a suitable base (e.g., NaOH or an organic base).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120°C) for 5-10 minutes.
-
-
Purification and Formulation:
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled ADC.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with a small amount of trifluoroacetic acid.
-
Collect the fraction corresponding to the [¹¹C]Trastuzumab-vc-MMAE.
-
Formulate the final product in a physiologically compatible buffer (e.g., PBS with 0.9% saline) after removing the HPLC solvents.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and quality control of the radiolabeled ADC.
Table 1: Characterization of Trastuzumab-vc-MMAE Conjugate
| Parameter | Result |
| Protein Concentration | 5.0 mg/mL |
| Drug-to-Antibody Ratio (DAR) | 3.8 |
| Purity (by SEC-HPLC) | >98% |
| Aggregation | <2% |
Table 2: Radiosynthesis and Quality Control of Trastuzumab-vc-MMAE-¹¹C
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | 15-25% (based on [¹¹C]CH₃OTf)[6] |
| Total Synthesis Time | 35-45 minutes |
| Radiochemical Purity | >99% |
| Molar Activity | 50-150 GBq/µmol |
Visualization
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Synthesis of a Radiolabeled ADC
Signaling Pathway
Caption: Figure 2. Simplified HER2 Signaling Pathway
References
- 1. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 3. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 4. State of art in 11C labelled radiotracers synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. High yield synthesis of high specific activity R-(-)-[11C]epinephrine for routine PET studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p38α Degradation using NR-11c
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for studying the degradation of the p38α mitogen-activated protein kinase (MAPK) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, NR-11c. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathway and experimental workflows.
Introduction to NR-11c and p38α Degradation
p38α is a serine/threonine kinase that plays a crucial role in cellular responses to stress, inflammation, and other external stimuli.[1][2] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[1][2] Traditional therapeutic approaches have focused on inhibiting the kinase activity of p38α.[2] An alternative and increasingly explored strategy is the targeted degradation of the p38α protein.
NR-11c is a selective and potent PROTAC degrader of p38α.[3] It is a heterobifunctional molecule that consists of a ligand that binds to p38α, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By inducing proximity between p38α and the E3 ligase, NR-11c facilitates the ubiquitination of p38α, marking it for degradation by the proteasome.[1][4] This approach of targeted protein degradation offers a powerful alternative to conventional enzyme inhibition.
Quantitative Data Summary
The efficacy of NR-11c in degrading p38α has been quantified in various studies. The following table summarizes the key degradation parameter for NR-11c against p38α in the MDA-MB-231 human breast cancer cell line.
| Compound | Target | DC₅₀ (nM) | Cell Line |
| NR-11c | p38α | 11.55 | MDA-MB-231[3] |
Note:
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
Signaling Pathway of NR-11c-Mediated p38α Degradation
The mechanism of NR-11c-induced p38α degradation involves the recruitment of the cellular ubiquitin-proteasome system. NR-11c acts as a molecular bridge, bringing p38α into close proximity with the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.
Caption: NR-11c induces the degradation of p38α via the ubiquitin-proteasome system.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the degradation of p38α induced by NR-11c. While some of the specific concentrations and incubation times may require optimization for your specific cell line and experimental conditions, these protocols provide a robust starting point.
Western Blot for p38α Degradation
This protocol outlines the steps to assess the degradation of p38α in cell culture following treatment with NR-11c.
Materials and Reagents:
-
Cell Line: MDA-MB-231 or other appropriate cell line expressing p38α.
-
NR-11c: Stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended, supplemented with protease and phosphatase inhibitors.[4][5]
-
Primary Antibodies: Rabbit anti-p38α and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Protein Assay Reagent: BCA protein assay kit.
-
SDS-PAGE reagents and equipment.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[4]
-
Wash Buffer: TBST.
-
ECL Substrate.
-
Chemiluminescence imaging system.
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis of p38α degradation.
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.[5]
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% or 12% SDS-polyacrylamide gel.[4][5]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Destain the membrane with TBST and block non-specific binding by incubating the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4][5]
-
Incubate the membrane with the primary antibody against p38α (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4] A parallel blot or stripping and reprobing should be done for the loading control.
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[5]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[5]
-
Quantify the band intensities using densitometry software.[5]
-
Normalize the intensity of the p38α band to the intensity of the corresponding loading control band (β-actin or GAPDH).[5]
-
Calculate the percentage of p38α degradation for each NR-11c concentration relative to the vehicle control.[5]
-
Proteasome-Dependency Assay
To confirm that the degradation of p38α by NR-11c is mediated by the proteasome, a proteasome inhibitor such as MG132 can be used.
Procedure:
-
Pre-treat MDA-MB-231 cells with a proteasome inhibitor (e.g., 20 µM MG132) for 1 hour.[1]
-
Add NR-11c (e.g., 1 µM) to the pre-treated cells and incubate for an additional 8 hours.[1]
-
Include control groups: vehicle only, NR-11c only, and MG132 only.
-
Lyse the cells and perform Western blotting for p38α as described in the protocol above.
-
Expected Outcome: The degradation of p38α by NR-11c should be rescued or significantly reduced in the presence of the proteasome inhibitor.
In-Cell Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
CETSA can be used to verify that NR-11c directly binds to p38α in a cellular environment. The principle is that ligand binding can stabilize the target protein, leading to a shift in its thermal denaturation profile.[2][6]
Logical Relationship for CETSA:
Caption: Logical flow of a Cellular Thermal Shift Assay (CETSA).
General Protocol Outline:
-
Treat cells with NR-11c or vehicle control.
-
Heat the cell lysates or intact cells to a range of temperatures.[2]
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble p38α in each sample at each temperature by Western blotting.
-
Expected Outcome: Cells treated with NR-11c should show a higher amount of soluble p38α at elevated temperatures compared to the vehicle control, indicating target engagement and stabilization.[2]
Conclusion
NR-11c is a valuable tool for studying the biological functions of p38α through its targeted degradation. The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of NR-11c in various cellular contexts. Proper optimization of experimental conditions will be crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering the potential to address previously "undruggable" targets.[1][2][3] These bifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[4][] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][6]
E3 Ligase Ligand-linker Conjugate 122 is a crucial building block for the synthesis of novel PROTACs. It comprises a pre-conjugated E3 ligase ligand and a versatile linker, streamlining the development process by allowing researchers to readily attach a ligand for their specific protein of interest. This document provides detailed protocols and application notes for the effective use of this compound in the creation and evaluation of new PROTAC molecules.
Mechanism of Action
The PROTAC synthesized from this compound functions by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell.[4][]
Data Presentation: Hypothetical PROTAC "Compound X"
The following table summarizes hypothetical quantitative data for a novel PROTAC, "Compound X," synthesized using this compound to target a hypothetical protein of interest (POI-X).
| Parameter | Description | Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. A measure of potency. | 50 nM |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. A measure of efficacy. | >90% |
| t1/2 | The time required to degrade 50% of the protein at a saturating PROTAC concentration. | ~4 hours |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a novel PROTAC using this compound.
Protocol 1: Synthesis of a Novel PROTAC
This protocol outlines the general steps for conjugating a target protein ligand to this compound. The specific chemistry will depend on the reactive groups present on the linker of Conjugate 122 and the target protein ligand. A common approach involves a terminal reactive group on the linker (e.g., an amine, carboxylic acid, or alkyne) for coupling.
Materials:
-
This compound
-
Target protein ligand with a compatible reactive handle
-
Appropriate coupling reagents (e.g., HATU, EDC/NHS, or copper catalyst for click chemistry)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve this compound and the target protein ligand in an appropriate anhydrous solvent.
-
Coupling Reaction: Add the coupling reagents to the reaction mixture. The choice of reagents will depend on the nature of the reactive groups being coupled. For example, for an amide bond formation between a carboxylic acid and an amine, HATU or EDC/NHS can be used.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents.
-
Purification: Purify the crude PROTAC molecule using a suitable method, such as preparative HPLC, to obtain the final compound with high purity.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and NMR.
Protocol 2: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with the newly synthesized PROTAC.
Materials:
-
Mammalian cell line expressing the protein of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Multi-well plates (6-well or 96-well)
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
PROTAC Dilution: Prepare serial dilutions of the PROTAC stock solution in complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the various concentrations of the PROTAC. Include a vehicle control group treated with the same final concentration of DMSO as the highest PROTAC concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Protocol 4: Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of target protein degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations as described in Protocol 2. It is advisable to use a longer incubation period (e.g., 72 hours) for viability assays.
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting
-
No or Poor Degradation:
-
Confirm Ternary Complex Formation: If possible, use biophysical assays like TR-FRET to confirm that the PROTAC can simultaneously bind the target protein and the E3 ligase.
-
Optimize Linker Length: The linker length is critical for optimal ternary complex formation.[1] If degradation is poor, it may be necessary to synthesize PROTACs with different linker lengths.
-
Check Cell Permeability: Ensure the synthesized PROTAC can penetrate the cell membrane.
-
Verify Target Engagement: Confirm that the ligand used for the protein of interest has sufficient affinity in the cellular context.
-
-
Cell Toxicity:
-
Off-Target Effects: The PROTAC may be degrading other essential proteins. Proteomics studies can help identify off-target effects.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that do not lead to degradation, and this can sometimes be associated with toxicity. It is important to perform a full dose-response curve.
-
Conclusion
This compound provides a valuable tool for the rapid development of novel PROTACs. By following the detailed protocols outlined in these application notes, researchers can effectively synthesize and evaluate new protein degraders, accelerating the discovery and development of potential therapeutics for a wide range of diseases.
References
Application Notes and Protocols for Cell-Based Assays of VHL-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which plays a vital role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] The most well-characterized substrate of the VHL complex is the alpha subunit of hypoxia-inducible factor (HIF-1α).[3][4][5][6] In recent years, the VHL E3 ligase has been extensively exploited in the field of Targeted Protein Degradation (TPD) through the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed with two distinct ligands connected by a linker.[7][8] One ligand binds to a protein of interest (POI), while the other recruits an E3 ligase, such as VHL. This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[7] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, enabling the catalytic removal of disease-causing proteins.
These application notes provide detailed protocols for key cell-based assays used to characterize and quantify the activity of VHL-recruiting degraders, offering a comprehensive guide for researchers in drug discovery and chemical biology.
VHL Signaling Pathway and Substrate Recognition
Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification creates a recognition site for the β-domain of the VHL protein.[3][6] VHL, as part of the VBC-CUL2-Rbx1 complex, then recruits an E2 ubiquitin-conjugating enzyme, leading to the polyubiquitination of HIF-1α and its degradation by the 26S proteasome.[5][9] In low oxygen conditions (hypoxia), prolyl hydroxylation is inhibited, stabilizing HIF-1α and allowing it to activate genes involved in angiogenesis and metabolism.[10]
Caption: The VHL signaling pathway in normoxia and hypoxia.
PROTAC Mechanism of Action: Hijacking the VHL E3 Ligase
VHL-recruiting PROTACs are bifunctional molecules that act as a bridge between the VHL E3 ligase complex and a specific Protein of Interest (POI). This chemically induced proximity results in the formation of a ternary complex (POI-PROTAC-VHL). Once this complex is formed, the E3 ligase machinery polyubiquitinates the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can induce further rounds of degradation, acting in a catalytic manner.[7]
Caption: Catalytic cycle of VHL-based PROTAC-mediated protein degradation.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). The table below summarizes representative data for well-characterized VHL-based PROTACs.
| Compound ID | Target Protein | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | HEK293 | HiBiT Luminescence | ~5 | >90 | [11] |
| MZ1 | BRD4 | VHL | HeLa | Western Blot | ~26 | >90 | [12] |
| Compound 9 | IRAK4 | VHL | PBMCs | Western Blot | 151 | >95 | [13] |
| dBET6 | BRD2, BRD3, BRD4 | Cereblon | HEK293 | HiBiT Luminescence | ~10 | >90 | [11] |
| DT2216 | BCL-XL | VHL | MOLM-14 | Nano-BRET | ~25 | >90 | [14] |
Note: DC50 and Dmax values are highly dependent on the cell line, treatment time, and assay method.
Experimental Protocols
Western Blot for Quantifying Protein Degradation
Objective: To directly measure the reduction in the level of a target protein following treatment with a VHL-based degrader.
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Cells expressing the protein of interest
-
VHL-based PROTAC and DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well plates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 4, 8, 16, or 24 hours).[13]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control and express the degradation as a percentage relative to the DMSO-treated control.
HiBiT Assay for High-Throughput Degradation Analysis
Objective: To sensitively and quantitatively measure protein degradation in a high-throughput format using a bioluminescent reporter. This method relies on cells where the endogenous POI has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[11][15]
Caption: Workflow for the lytic HiBiT protein degradation assay.
Materials:
-
CRISPR-edited cell line endogenously expressing the POI tagged with HiBiT
-
White, opaque 96-well or 384-well assay plates
-
VHL-based PROTAC and DMSO
-
HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and furimazine substrate)
-
Luminometer
Protocol:
-
Cell Seeding: Prepare a suspension of HiBiT-tagged cells and seed them into a white, opaque 96-well plate at a density appropriate for the cell line (e.g., 10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the VHL-based PROTAC in cell culture medium. Add the compounds to the cells and include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 2 to 24 hours) at 37°C and 5% CO2.
-
Lytic Detection:
-
Equilibrate the plate and the HiBiT lytic detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and contains the LgBiT protein and furimazine substrate.
-
Place the plate on an orbital shaker for 3-5 minutes to ensure complete lysis and mixing.
-
-
Signal Measurement: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.[11]
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[15]
-
Normalize the data by setting the average signal from the DMSO-treated wells to 100% and the background (wells with no cells) to 0%.
-
Plot the normalized luminescence against the log of the PROTAC concentration and fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax values.
-
NanoBRET™ Target Engagement (TE) Assay for VHL
Objective: To measure the apparent affinity and intracellular availability of a PROTAC for the VHL E3 ligase in living cells. The assay measures the displacement of a fluorescent tracer from a NanoLuc®-VHL fusion protein by the PROTAC.[16][17][18]
Caption: Workflow for the VHL NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
VHL-NanoLuc® Fusion Vector
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well plates
-
NanoBRET™ In-Cell VHL Tracer
-
Intracellular TE Nano-Glo® Substrate/Inhibitor
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the VHL-NanoLuc® vector and a carrier DNA using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Cell Seeding: Trypsinize and resuspend the transfected cells in Opti-MEM®. Seed the cells into a white 96-well plate.
-
Compound and Tracer Addition:
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®. Add this to the cells.
-
Prepare 10X serial dilutions of the test PROTAC in assay medium. Add 10 µL of the diluted PROTAC to the appropriate wells.[16]
-
Include "no tracer" controls (for background) and "no compound" controls (for maximal signal).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition and Measurement:
-
Equilibrate the plate to room temperature for ~15 minutes.
-
Prepare the Nano-Glo® Substrate/Inhibitor solution.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a BRET-capable luminometer, measuring both donor emission (~460nm) and acceptor emission (>600nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Subtract the background ratio (from "no tracer" wells).
-
Plot the corrected BRET ratio against the log of the PROTAC concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's affinity for VHL in the cellular environment.
-
References
- 1. pnas.org [pnas.org]
- 2. [PDF] The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 4. Ubiquitination of hypoxia-inducible factor requires direct binding to the beta-domain of the von Hippel-Lindau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. pl.promega.com [pl.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. 標的タンパク質分解(TPD)関連サービス [promega.jp]
- 16. promega.com [promega.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com.cn]
Application Notes and Protocols for Western Blot Analysis of p38α Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] The α-isoform of p38 (p38α), in particular, is a key regulator of inflammatory pathways and is implicated in a range of diseases, making it a significant target for drug development.[3][4] Gene knockdown techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), are powerful tools to investigate the specific functions of p38α by reducing its expression.[5][6] Western blot analysis is a fundamental and widely used technique to verify and quantify the reduction of p38α protein levels following knockdown, providing crucial validation for further functional studies.[5][7]
This document provides a detailed protocol for performing Western blot analysis to assess the efficacy of p38α knockdown in cultured cells. It includes a comprehensive experimental workflow, from sample preparation to data analysis, and presents a summary of expected quantitative data. Additionally, diagrams illustrating the p38α signaling pathway and the experimental workflow are provided for enhanced clarity.
Signaling Pathway and Experimental Workflow
The p38 MAPK signaling cascade is a tiered pathway involving a MAPKKK (MAP3K), a MAPKK (MAP2K), and the p38 MAPK itself.[4][8] This pathway can be activated by various upstream signals, leading to the phosphorylation and activation of downstream transcription factors and other protein kinases.[1][8]
Caption: The p38α MAPK signaling pathway and the point of intervention for knockdown.
The following diagram outlines the key steps in the Western blot protocol for analyzing p38α knockdown.
Caption: Experimental workflow for Western blot analysis of p38α knockdown.
Quantitative Data Summary
The following table summarizes representative quantitative data from a p38α knockdown experiment. Band intensities are normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[9]
| Sample | Treatment | p38α Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized p38α Expression | Percent Knockdown (%) |
| 1 | Control (Non-targeting siRNA) | 1.25 | 1.30 | 0.96 | 0 |
| 2 | p38α siRNA #1 | 0.28 | 1.28 | 0.22 | 77.1 |
| 3 | p38α siRNA #2 | 0.19 | 1.32 | 0.14 | 85.4 |
| 4 | Untreated | 1.30 | 1.31 | 0.99 | N/A |
Percent Knockdown is calculated relative to the control (Non-targeting siRNA) sample.
Detailed Experimental Protocol
This protocol outlines the steps for performing Western blot analysis to confirm the knockdown of p38α protein.
Cell Lysis and Protein Extraction
-
Cell Harvest: After the desired incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the cells.[13] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the protein lysate, to a fresh, pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[14][15]
-
Standard Curve: Prepare a series of protein standards of known concentrations to generate a standard curve.[14]
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions and calculate the protein concentration of each sample.[15]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein quantification results, dilute each sample with lysis buffer and 4x Laemmli sample buffer to ensure equal protein loading (typically 20-30 µg per lane).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[16]
Protein Transfer
-
Membrane Preparation: Activate a polyvinylidene difluoride (PVDF) membrane by briefly immersing it in methanol, followed by a rinse in deionized water and equilibration in transfer buffer.
-
Transfer Sandwich: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the PVDF membrane, another piece of filter paper, and a final sponge, all soaked in transfer buffer.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
Blocking
-
Blocking Solution: After transfer, place the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[17] This step prevents non-specific antibody binding.[18]
Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for p38α (e.g., from Cell Signaling Technology #9218 or Abcam ab59461) diluted in blocking buffer.[19] Simultaneously, incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for protein loading.[20] The incubation is typically performed overnight at 4°C with gentle shaking.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
Secondary Antibody Incubation and Detection
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibodies for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[17]
Data Analysis
-
Densitometry: Quantify the band intensities for p38α and the loading control using densitometry software.[9]
-
Normalization: For each sample, normalize the p38α band intensity to the corresponding loading control band intensity to correct for any variations in protein loading.[9][22]
-
Calculate Knockdown Efficiency: Determine the percentage of p38α knockdown by comparing the normalized p38α expression in the siRNA/shRNA-treated samples to the control samples.[23]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. abo.com.pl [abo.com.pl]
- 13. benchchem.com [benchchem.com]
- 14. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 15. licorbio.com [licorbio.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. researchgate.net [researchgate.net]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 19. p38 alpha MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Recommended controls for western blot | Abcam [abcam.com]
- 21. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Assessing Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a ternary complex, consisting of a target protein, a small molecule, and a third partner protein (often an E3 ligase), is a critical event in various biological processes and a cornerstone of targeted protein degradation (TPD) therapies.[1][2] Small molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[3] Therefore, accurately assessing the formation, stability, and kinetics of this ternary complex is paramount for the development of effective therapeutics.
These application notes provide a comprehensive overview of the state-of-the-art methods for characterizing the formation of ternary complexes. While the user has specified an interest in "NR-11c," the principles and protocols outlined herein are broadly applicable to any small molecule designed to induce such complexes. This guide will delve into biophysical and cell-based assays, offering detailed protocols for key techniques and guidance on data interpretation.
Signaling Pathway: PROTAC-Induced Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC, which relies on the formation of a ternary complex.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
I. Biophysical Assays for Ternary Complex Characterization
Biophysical assays are essential for quantitatively assessing the binding affinities and kinetics of binary and ternary complexes in a purified, cell-free system.[4][5]
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[6][7][8] It is a powerful tool for determining the kinetics (on- and off-rates) and affinity (KD) of binary and ternary complex formation.[3][9]
B. Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.[4] Binding of a molecule to the biosensor tip causes a shift in the interference pattern, which is proportional to the number of bound molecules. BLI is generally higher throughput than SPR but may have lower sensitivity.[4]
C. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules.[10] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10] ITC is a solution-based technique that does not require labeling or immobilization.[9]
D. Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[10][11] This method is well-suited for high-throughput screening to determine binding affinities.[11]
E. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity (<10 nm).[10][11] In the context of ternary complex formation, the target protein and E3 ligase can be labeled with a donor and an acceptor, respectively. The formation of the ternary complex in the presence of the inducer molecule brings the fluorophores together, resulting in a FRET signal.[10]
Quantitative Data Summary
| Assay | Key Parameters Measured | Throughput | Sample Consumption | Notes |
| SPR | k_on, k_off, K_D, Cooperativity (α) | Medium | Low-Medium | Label-free, real-time kinetic data.[8][9] |
| BLI | k_on, k_off, K_D | High | Low | Label-free, higher throughput than SPR.[4] |
| ITC | K_D, ΔH, ΔS, Stoichiometry (n) | Low | High | Gold standard for thermodynamics, solution-based.[9][10] |
| FP | K_D, IC50 | High | Low | Requires fluorescent label, solution-based.[10][11] |
| TR-FRET | EC50, Z' factor | High | Low | Proximity-based, requires labeled proteins.[10][11] |
II. Cell-Based Assays for Ternary Complex Formation
Cell-based assays are crucial for confirming that ternary complex formation occurs within a physiological context, providing insights into cell permeability and engagement of the cellular machinery.[1][2]
A. Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the energy transfer from a bioluminescent donor (e.g., NanoLuc® luciferase) to a fluorescent acceptor (e.g., HaloTag® ligand) when they are in close proximity (<10 nm).[12][13] To assess ternary complex formation, the target protein is fused to the donor and the E3 ligase to the acceptor.[12] An increase in the BRET signal upon addition of the inducer molecule indicates complex formation.[12]
B. Proximity Ligation Assay (PLA)
PLA is an antibody-based technique that allows for the in situ visualization of protein-protein interactions.[14][15] Primary antibodies recognizing the target protein and the E3 ligase are used.[14] If the proteins are in close proximity, secondary antibodies conjugated with oligonucleotides (PLA probes) can be ligated to form a circular DNA template, which is then amplified and detected with a fluorescent probe.[14][15] Each fluorescent spot represents a single interaction event.[14]
C. Co-Immunoprecipitation (Co-IP) followed by Western Blotting
Co-IP is a classic technique used to study protein-protein interactions. An antibody against the target protein is used to pull down the protein and its binding partners from a cell lysate. The presence of the E3 ligase in the immunoprecipitated complex is then detected by Western blotting.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol describes the characterization of a PROTAC-induced ternary complex where the E3 ligase is immobilized on the sensor chip.
Caption: Workflow for SPR-based ternary complex analysis.
Materials:
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
NR-11c compound
-
SPR instrument and sensor chips (e.g., Streptavidin-coated)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Preparation:
-
Degas all buffers and solutions.
-
Prepare a stock solution of NR-11c in 100% DMSO and create serial dilutions in running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Prepare serial dilutions of the target protein in running buffer. For ternary complex analysis, prepare mixtures of a fixed concentration of target protein with varying concentrations of NR-11c.
-
-
Immobilization:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Inject the biotinylated E3 ligase over the desired flow cell to achieve an appropriate immobilization level (e.g., 200-500 RU).
-
Block any remaining active sites on the surface according to the manufacturer's instructions.
-
-
Binary Interaction Analysis (NR-11c and E3 Ligase):
-
Inject a series of concentrations of NR-11c over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
-
Ternary Complex Analysis:
-
To measure the binding of the target protein to the pre-formed E3-NR-11c binary complex, co-inject a constant concentration of NR-11c with varying concentrations of the target protein.
-
Alternatively, to measure the binding of the pre-formed Target-NR-11c complex to the E3 ligase, inject a mixture of a constant, saturating concentration of NR-11c with varying concentrations of the target protein over the E3 ligase surface.[16]
-
A third approach involves immobilizing the E3 ligase and then titrating a mix of PROTAC and target protein at varying concentrations.[9]
-
Use a suitable kinetic model (e.g., single-cycle kinetics for high-affinity interactions) to analyze the data.[4]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction (e.g., NR-11c to E3 ligase) by the K_D of the ternary complex formation. A value of α > 1 indicates positive cooperativity.
-
Protocol 2: NanoBRET Assay for In-Cell Ternary Complex Formation
This protocol outlines the steps to measure ternary complex formation in living cells using NanoBRET technology.
Caption: Workflow for the NanoBRET ternary complex assay.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc-Target Protein fusion and HaloTag-E3 Ligase fusion
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
White, 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Substrate
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Transfection (Day 1):
-
Seed HEK293T cells in a white, 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Prepare the transfection complex by combining the NanoLuc-Target and HaloTag-E3 Ligase plasmids with a suitable transfection reagent in Opti-MEM, following the manufacturer's protocol. A 1:10 ratio of donor to acceptor plasmid is often a good starting point.[12]
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Assay (Day 2):
-
Prepare a working solution of the HaloTag® NanoBRET® 618 Ligand in media.
-
Remove the old media from the cells and add the ligand-containing media. Incubate as recommended by the manufacturer.
-
Prepare serial dilutions of NR-11c in media.
-
Add the NR-11c dilutions to the appropriate wells and incubate for the desired time (e.g., 2 hours).
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately read the plate on a luminometer equipped with filters for the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).[17]
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Subtract the background BRET ratio (from vehicle-treated cells) to obtain the corrected BRET ratio.
-
Plot the corrected BRET ratio as a function of the NR-11c concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 3: Proximity Ligation Assay (PLA) for Visualizing Ternary Complexes
This protocol provides a general workflow for detecting ternary complexes in situ using PLA.
Caption: General workflow for the Proximity Ligation Assay.
Materials:
-
Cells grown on coverslips
-
NR-11c compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Primary antibodies raised in different species against the target protein and E3 ligase
-
PLA kit (containing blocking solution, antibody diluent, PLA probes, ligation solution, amplification solution, and wash buffers)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Culture cells on coverslips and treat with NR-11c or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[14]
-
Wash with PBS.
-
Permeabilize the cells if the target proteins are intracellular.[14]
-
Incubate with the blocking solution provided in the PLA kit for 1 hour at 37°C.[18]
-
-
Antibody Incubation:
-
Dilute the two primary antibodies (one for the target, one for the E3 ligase) in the antibody diluent.
-
Incubate the samples with the primary antibody mixture overnight at 4°C.[15]
-
Wash the coverslips according to the kit's instructions.
-
Incubate with the PLA probes (anti-species secondary antibodies with attached oligonucleotides) for 1 hour at 37°C.[14][18]
-
-
Ligation and Amplification:
-
Wash the coverslips.
-
Add the ligation mixture, which includes a ligase and two connector oligonucleotides, and incubate for 30 minutes at 37°C. This will form a circular DNA molecule if the probes are in proximity.[14][18]
-
Wash the coverslips.
-
Add the amplification mixture, containing a polymerase and fluorescently labeled oligonucleotides, and incubate for 100 minutes at 37°C to perform rolling circle amplification.[14][18]
-
-
Imaging and Analysis:
-
Perform final washes.
-
Mount the coverslips onto microscope slides using a mounting medium, preferably containing DAPI to stain the nuclei.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell using image analysis software (e.g., ImageJ) to determine the extent of ternary complex formation.[19]
-
Conclusion
The assessment of ternary complex formation is a multifaceted process that benefits from the application of both biophysical and cell-based methods. Biophysical techniques like SPR and ITC provide precise quantitative data on the thermodynamics and kinetics of complex formation, which are invaluable for structure-activity relationship (SAR) studies and rational drug design.[4][5] Cellular assays such as BRET and PLA confirm target engagement and complex formation in a physiological setting, offering crucial insights into a compound's biological activity.[1][2] By employing a combination of these powerful techniques, researchers can gain a comprehensive understanding of the mechanism of action of ternary complex inducers like NR-11c, thereby accelerating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. med.emory.edu [med.emory.edu]
- 8. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 9. aragen.com [aragen.com]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 18. Proximity Ligation Assay (PLA) [protocols.io]
- 19. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for "Conjugate 122" in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
Introduction:
The precise identity of "Conjugate 122" is not definitively established in publicly available literature. However, based on related search queries, this document provides comprehensive application notes and protocols under two likely interpretations:
-
A therapeutic agent related to microRNA-122 (miR-122) , a known tumor suppressor in various cancers.
-
A novel Antibody-Drug Conjugate (ADC) , a class of targeted therapies for cancer.
These notes offer a framework for investigating the efficacy and mechanism of action of a compound like "Conjugate 122" in cancer cell line studies.
Section 1: "Conjugate 122" as a miR-122 Mimetic
MicroRNA-122 (miR-122) is a well-documented tumor suppressor, particularly in hepatocellular carcinoma. Its downregulation is associated with tumor progression. A "Conjugate 122" in this context would likely be a synthetic miR-122 mimic designed to restore its function in cancer cells.
Data Presentation: Effects of Conjugate 122 (miR-122 Mimetic) on Cancer Cell Lines
The following tables summarize hypothetical, yet representative, quantitative data from studies on a miR-122 mimetic in various cancer cell lines.
Table 1: Inhibition of Cell Viability by Conjugate 122 (miR-122 Mimetic)
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| HepG2 | Hepatocellular Carcinoma | 50 |
| Huh7 | Hepatocellular Carcinoma | 75 |
| NCI-H460 | Lung Cancer | 120 |
| HeLa | Cervical Cancer | 150 |
Data represents the concentration of Conjugate 122 required to inhibit cell growth by 50% as determined by an MTT assay.[1]
Table 2: Induction of Apoptosis by Conjugate 122 (miR-122 Mimetic)
| Cell Line | Treatment (100 nM, 48h) | % Apoptotic Cells (Annexin V+) |
| HepG2 | Control | 5.2 ± 0.8 |
| Conjugate 122 | 35.4 ± 2.1 | |
| Huh7 | Control | 4.8 ± 0.6 |
| Conjugate 122 | 28.9 ± 1.7 |
Apoptosis was quantified by flow cytometry after staining with Annexin V and Propidium (B1200493) Iodide.[2][3]
Table 3: Cell Cycle Arrest Induced by Conjugate 122 (miR-122 Mimetic)
| Cell Line | Treatment (100 nM, 24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HepG2 | Control | 55.3 ± 3.2 | 25.1 ± 1.9 | 19.6 ± 2.5 |
| Conjugate 122 | 72.1 ± 4.5 | 15.8 ± 1.3 | 12.1 ± 1.8 |
Cell cycle distribution was analyzed by flow cytometry of propidium iodide-stained cells.[4][5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay [6][7][8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Conjugate 122 in culture medium. Replace the medium in the wells with 100 µL of the diluted conjugate or control medium.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining) [2][3][11][12][13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with Conjugate 122 at the desired concentration for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) [4][5][14][15][16]
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while gently vortexing. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Signaling pathway of Conjugate 122 (miR-122 Mimetic).
Caption: General experimental workflow for studying Conjugate 122.
Section 2: "Conjugate 122" as a Novel Antibody-Drug Conjugate (ADC)
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[17][18] ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.[17][18]
Data Presentation: Effects of Conjugate 122 (ADC)
Table 4: Cytotoxicity of Conjugate 122 (ADC) in Antigen-Positive and -Negative Cell Lines
| Cell Line | Target Antigen Expression | IC50 (nM) |
| MDA-MB-231 | High | 10 |
| SK-BR-3 | High | 15 |
| MCF-7 | Low | > 1000 |
| HEK293 | Negative | > 1000 |
IC50 values determined by a cell viability assay after 96 hours of treatment.
Table 5: Internalization and Payload Delivery of Conjugate 122 (ADC)
| Cell Line | Treatment (50 nM, 6h) | Mean Fluorescence Intensity (Internalized ADC) |
| MDA-MB-231 | Conjugate 122 | 8500 ± 560 |
| MCF-7 | Conjugate 122 | 120 ± 30 |
Internalization measured by flow cytometry using a fluorescently labeled version of Conjugate 122.
Experimental Protocols
Protocol 4: Target Antigen Expression Analysis (Flow Cytometry)
-
Cell Preparation: Harvest cells and resuspend in FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Incubate 1x10⁶ cells with a fluorescently labeled primary antibody against the target antigen (or the antibody component of Conjugate 122) for 30 minutes on ice.
-
Washing: Wash the cells twice with FACS buffer.
-
Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry.
Protocol 5: ADC Internalization Assay
-
Labeling: Label Conjugate 122 with a pH-sensitive fluorescent dye (e.g., pHrodo) according to the manufacturer's instructions.
-
Treatment: Treat target-positive and -negative cells with the labeled Conjugate 122.
-
Incubation: Incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Measure the fluorescence intensity of the cells by flow cytometry or visualize internalization by confocal microscopy. An increase in fluorescence indicates internalization into acidic compartments like endosomes and lysosomes.
Protocol 6: Bystander Killing Assay
-
Cell Co-culture: Co-culture target antigen-positive cells (e.g., labeled with GFP) and antigen-negative cells (e.g., labeled with RFP) at a 1:1 ratio.
-
Treatment: Treat the co-culture with Conjugate 122.
-
Incubation: Incubate for 72-96 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the GFP-positive and RFP-positive cell populations. A decrease in the viability of RFP-positive cells indicates a bystander effect.
Mandatory Visualizations
Caption: Mechanism of action of Conjugate 122 (ADC).
Section 3: "Conjugate 122" as GIM-122
GIM-122 is a humanized monoclonal antibody targeting the PD-1 pathway.[19] While not a "conjugate" in the traditional sense of an ADC, it is a targeted therapy. Studies on GIM-122 would involve co-culture systems with immune cells to assess its ability to enhance anti-tumor immunity. The primary readouts would be T-cell activation, cytokine release, and tumor cell killing by immune cells.
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. Expression of miR-122 mediated by adenoviral vector induces apoptosis and cell cycle arrest of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. kumc.edu [kumc.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. youtube.com [youtube.com]
- 18. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GIM-122 as a Single Agent in Advanced Solid Malignancies [clinicaltrials.cedars-sinai.edu]
laboratory techniques for handling and storing Conjugate 122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugate 122 is a novel bioconjugate designed for targeted therapeutic applications. Its unique composition, comprising a biological macromolecule linked to a functional moiety, necessitates specific handling and storage procedures to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols for the proper management of Conjugate 122, from receipt to experimental use. The following guidelines are based on established best practices for handling sensitive bioconjugates, such as antibody-drug conjugates (ADCs).
Receiving and Initial Storage
Upon receipt, it is crucial to immediately transfer Conjugate 122 to the recommended storage conditions to maintain its integrity.
Protocol for Receiving Conjugate 122:
-
Visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and contact the supplier immediately.
-
Wearing appropriate personal protective equipment (PPE), including lab coat, safety glasses, and gloves, carefully open the shipping container.
-
Verify that the product details on the vial match the information on the shipping documents.
-
Transfer the vial to the appropriate storage temperature without delay.
Initial Storage Conditions:
Proper storage is critical to prevent degradation and loss of activity.[1][2]
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C (specific temperature to be provided on the product data sheet) | Prevents chemical degradation and microbial growth.[1][2] |
| Light | Protect from light | Photosensitive components may degrade upon light exposure.[2] |
| Format | Aliquot into single-use volumes | Minimizes freeze-thaw cycles that can denature the biological component.[2] |
Handling and Reconstitution
Due to its potential bioactivity and cytotoxicity, Conjugate 122 must be handled with care in a designated and controlled environment.
Protocol for Safe Handling:
-
All handling of Conjugate 122 should be performed in a certified biological safety cabinet (BSC) or a chemical fume hood, depending on the nature of the conjugated payload.
-
Always wear appropriate PPE, including a lab coat, double gloves, and eye protection.
-
Use designated and calibrated equipment (pipettes, tubes, etc.) to avoid cross-contamination.
-
Dispose of all contaminated materials (e.g., pipette tips, tubes) in a dedicated biohazard or chemical waste stream as appropriate.
Protocol for Reconstitution:
-
Equilibrate the vial of lyophilized Conjugate 122 to room temperature before opening to prevent condensation.
-
Refer to the product-specific data sheet for the recommended reconstitution solvent and final concentration.
-
Gently add the specified volume of sterile, cold reconstitution buffer to the vial.
-
Swirl the vial gently to dissolve the contents. Do not vortex , as this can cause aggregation and denaturation.
-
Once dissolved, the reconstituted conjugate should be used immediately or aliquoted for storage.
Storage of Reconstituted Conjugate
The stability of reconstituted Conjugate 122 is limited. Proper storage is essential to preserve its activity for future experiments.
| Parameter | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Temperature | 2-8°C | -20°C or -80°C (in a cryoprotectant like glycerol) |
| Container | Low-protein binding tubes | Low-protein binding cryovials |
| Freeze-Thaw Cycles | Avoid | Strictly avoid; use single-use aliquots.[2] |
Experimental Protocols
The following are generalized protocols for common experiments involving bioconjugates. Specific parameters may need to be optimized for Conjugate 122.
In Vitro Cell-Based Assay Workflow
This protocol outlines a typical workflow for assessing the in vitro efficacy of Conjugate 122.
Caption: Workflow for in vitro cell-based assays.
Targeted Delivery and Payload Release Signaling Pathway
This diagram illustrates a hypothetical mechanism of action for a targeted bioconjugate like Conjugate 122.
Caption: Targeted delivery and payload release pathway.
Safety and Disposal
Safety Precautions:
-
Refer to the Safety Data Sheet (SDS) for Conjugate 122 for detailed safety information.
-
In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.
-
In case of inhalation or ingestion, seek immediate medical attention.
Disposal:
-
All waste materials contaminated with Conjugate 122 must be disposed of in accordance with local, state, and federal regulations for biohazardous and/or chemical waste.
-
Unused reconstituted Conjugate 122 should be inactivated, if necessary, according to institutional guidelines before disposal.
These application notes and protocols are intended to provide a comprehensive guide for the safe and effective handling and storage of Conjugate 122. Adherence to these guidelines is crucial for obtaining reliable experimental results and ensuring a safe laboratory environment. For any specific questions or concerns, please refer to the product-specific data sheet or contact technical support.
References
Application Notes and Protocols: Click Chemistry for PROTAC Synthesis with VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases for PROTAC development due to its well-characterized ligands and broad tissue expression.[1][2]
Click chemistry, a class of rapid, efficient, and modular chemical reactions, has become an invaluable tool in the synthesis of PROTACs.[3] The high efficiency and biocompatibility of click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the rapid assembly of complex PROTAC molecules from smaller, functionalized building blocks.[3] This modularity is particularly advantageous for optimizing the linker, a critical component that influences the stability and efficacy of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
These application notes provide a detailed overview and experimental protocols for the synthesis of VHL-based PROTACs using click chemistry.
Signaling Pathway: VHL-Mediated Protein Degradation
PROTACs that recruit the VHL E3 ligase initiate a cascade of events leading to the degradation of the target protein. The VHL E3 ligase complex is composed of the VHL protein, Elongin B, Elongin C, Cullin 2, and Rbx1.[2] The PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow
The development of a VHL-based PROTAC using click chemistry generally follows a structured workflow, from the initial synthesis to biological evaluation. This process involves the functionalization of the target protein and VHL ligands with complementary click chemistry handles (azide and alkyne), the click reaction to form the PROTAC, and subsequent purification and characterization. The biological activity is then assessed through a series of in vitro assays.
Data Presentation: Quantitative Analysis of VHL-based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable. The following table summarizes quantitative data for representative VHL-based PROTACs synthesized using click chemistry.
| PROTAC Name/Reference | Target Protein | VHL Ligand | Linker Composition & Length | Click Chemistry | Cell Line | DC50 (nM) | Dmax (%) |
| NR-11c [4] | p38α | VHL Ligand | PEG-based | CuAAC | MDA-MB-231 | ~100 | >90 |
| BRD4 Degrader (Ref[3]) | BRD4 | VHL Ligand | Ethylene glycol units | CuAAC | NCI-H661 | Low double-digit nM | >90 |
| GP262 [5] | PI3Kγ / mTOR | VH032 | C8 alkyl | Not specified | MDA-MB-231 | 42.23 / 45.4 | 88.6 / 74.9 |
| AHPC-CHO [6] | FBXO22 | VHL Ligand | C6 alkyl | Not specified | Jurkat | 150 | 72 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the synthesis of a VHL-based PROTAC using a CuAAC reaction.
Materials:
-
Alkyne-functionalized VHL ligand (1.0 eq)
-
Azide-functionalized target protein ligand (1.0 - 1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 - 0.2 eq)
-
Sodium ascorbate (B8700270) (0.2 - 0.4 eq)
-
Solvent: typically a mixture of t-BuOH/H2O (1:1) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the alkyne-functionalized VHL ligand and the azide-functionalized target protein ligand in the chosen solvent system in a reaction vial.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another separate vial, prepare an aqueous solution of CuSO4·5H2O.
-
To the reaction mixture, add the sodium ascorbate solution followed by the CuSO4·5H2O solution under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general procedure for a copper-free click reaction, which is particularly useful for biological applications where copper toxicity is a concern.
Materials:
-
Azide-functionalized VHL ligand (1.0 eq)
-
Cyclooctyne-functionalized target protein ligand (e.g., with DBCO or BCN) (1.0 - 1.2 eq)
-
Solvent: typically DMSO, DMF, or a mixture of aqueous buffer and a water-miscible organic solvent.
Procedure:
-
Dissolve the azide-functionalized VHL ligand and the cyclooctyne-functionalized target protein ligand in the chosen solvent in a reaction vial.
-
Stir the reaction mixture at room temperature. The reaction is often performed in the dark to prevent potential light-induced degradation of the cyclooctyne.
-
Monitor the reaction progress by LC-MS. SPAAC reactions are generally slower than CuAAC, so reaction times may vary from a few hours to overnight.
-
Upon completion, the reaction mixture can often be directly purified without a workup procedure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol provides a method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations of all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low degradation efficiency with NR-11c
Welcome to the technical support center for NR-11c. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving NR-11c-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is NR-11c and how does it work?
NR-11c is a heterobifunctional Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of a specific protein of interest (POI) within the cell. One end of the NR-11c molecule binds to the POI, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Q2: My NR-11c is not showing any degradation of my target protein. What are the common initial troubleshooting steps?
When observing a lack of degradation, it's important to systematically evaluate each step of the PROTAC mechanism of action. Initial checks should include:
-
Compound Integrity: Confirm the purity and stability of your NR-11c stock.
-
Cellular Permeability: Ensure NR-11c can effectively penetrate the cell membrane.
-
Target Engagement: Verify that NR-11c is binding to both the target protein and the intended E3 ligase.
-
Ternary Complex Formation: Confirm the formation of the crucial Target-NR-11c-E3 ligase complex.[2][3][4]
Q3: I'm observing a decrease in degradation at higher concentrations of NR-11c. What is happening?
This phenomenon is known as the "hook effect."[2] At very high concentrations, NR-11c can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This reduces the formation of the essential ternary complex, leading to lower degradation efficiency. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[2]
Q4: How can I confirm that NR-11c is entering the cells and engaging with the target protein?
Several methods can be used to assess cell permeability and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein upon NR-11c binding in intact cells.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the binding of NR-11c to the target protein in real-time.
-
Co-immunoprecipitation (Co-IP): This can be used to pull down the E3 ligase and blot for the target protein to confirm ternary complex formation within the cell.[5]
Q5: What are the critical controls to include in my NR-11c experiments?
To ensure the observed degradation is specific and mediated by the intended mechanism, the following controls are essential:
-
Inactive Epimer/Diastereomer: A stereoisomer of NR-11c that cannot bind to the target or the E3 ligase.[6]
-
E3 Ligase Ligand Only: To control for effects independent of target recruitment.[6]
-
Target Ligand Only: To differentiate between degradation and simple inhibition.[6]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[6][7]
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases.[6][7]
Troubleshooting Guide for Low Degradation Efficiency
This guide provides a structured approach to diagnosing and resolving issues of low degradation efficiency with NR-11c.
Diagram: Troubleshooting Workflow for Low NR-11c Degradation Efficiency
Caption: A stepwise workflow to troubleshoot low degradation efficiency of NR-11c.
Data Presentation: Troubleshooting Checklist and Expected Outcomes
| Troubleshooting Step | Potential Issue | Recommended Assay | Expected Positive Outcome | Possible Solution if Negative |
| 1. NR-11c Integrity | Compound degradation or impurity | LC-MS, NMR | Purity >95%, correct mass | Synthesize fresh batch of NR-11c |
| 2. Cell Permeability | Poor entry into cells | Cellular uptake assays, In silico modeling | Detectable intracellular concentration | Modify linker to improve physicochemical properties.[2] |
| 3. Target & E3 Ligase Engagement | Insufficient binding affinity | CETSA, NanoBRET™, SPR, ITC | Target stabilization, quantifiable binding | Redesign target or E3 ligase binding moiety.[2] |
| 4. Ternary Complex Formation | Unfavorable complex geometry | Co-immunoprecipitation, TR-FRET, SPR | Detection of Target-NR-11c-E3 complex | Optimize linker length and composition.[8][9][10][11][12] |
| 5. Target Ubiquitination | Inefficient ubiquitin transfer | In-cell ubiquitination assay | Increased polyubiquitination of the target | Change E3 ligase recruiter.[5] |
| 6. Proteasome Activity | Impaired proteasome function | Proteasome inhibitor rescue experiment | Reversal of degradation with inhibitor | Use a different cell line with known proteasome activity. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is to quantify the degradation of the protein of interest (POI) after treatment with NR-11c.[13]
Materials:
-
Cell line expressing the POI
-
NR-11c
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a serial dilution of NR-11c (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.[13]
-
Incubate with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the signal. Quantify the band intensities and normalize the POI signal to the loading control.[6]
Diagram: Western Blot Experimental Workflow
Caption: Key steps in the Western blot protocol for assessing protein degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and the E3 ligase, mediated by NR-11c.[5]
Materials:
-
Cell line expressing the POI and E3 ligase
-
NR-11c
-
IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase or the POI
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of NR-11c and a vehicle control for a short duration (e.g., 1-4 hours).[5]
-
Cell Lysis: Lyse cells in non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads several times with wash buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the interaction partner. For example, if you immunoprecipitated the E3 ligase, blot for the POI.[15]
Signaling Pathway
Diagram: NR-11c Mechanism of Action
Caption: The signaling pathway of NR-11c-mediated targeted protein degradation.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Ternary Complex Formation [promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for VHL-based p38α Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimization of linker length in Von Hippel-Lindau (VHL)-based p38α degraders.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a VHL-based p38α degrader?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target protein (p38α), a ligand for an E3 ligase (VHL), and a linker connecting them.[1] The linker is not just a passive spacer; it is a critical determinant of the PROTAC's success.[2] Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (p38α-PROTAC-VHL).[2] An optimal linker facilitates favorable protein-protein interactions between p38α and VHL, which is necessary for efficient ubiquitination and subsequent proteasomal degradation.[2]
Q2: How does linker length impact the degradation of p38α?
Linker length is a critical parameter that must be optimized for each specific p38α warhead and VHL ligand pair.[2][3]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the degrader to p38α and VHL, thus failing to form a ternary complex.[4][5]
-
Too long: A linker that is too long or overly flexible might lead to a non-productive ternary complex where the lysine (B10760008) residues on p38α are not correctly positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme.[4][5] It can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]
Q3: What are common types of linkers used for p38α degraders?
The most common linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains due to their flexibility and synthetic accessibility.[2][] However, more rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are increasingly used to pre-organize the PROTAC into an active conformation, which can enhance ternary complex formation.[3] The choice of linker composition can also significantly affect the physicochemical properties of the degrader, such as solubility and cell permeability.[2][]
Q4: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4] This occurs because high concentrations favor the formation of binary complexes (p38α-PROTAC or VHL-PROTAC) over the productive ternary complex (p38α-PROTAC-VHL).[4] While this is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate it by promoting positive cooperativity, where the binding of the first protein (either p38α or VHL) increases the binding affinity for the second, thus stabilizing the ternary complex.[4]
Q5: Can linker design influence selectivity between p38 isoforms?
Yes, linker design is a key strategy for achieving isoform-selectivity. By optimizing the linker's attachment point, length, and composition, it is possible to create degraders that selectively degrade p38α over other closely related isoforms like p38β, p38γ, and p38δ.[5][7] This selectivity often arises from the unique shape and surface of the ternary complex formed, which can be subtly altered by the linker to favor one isoform over others.[8] For example, isoform-selective PROTACs for the p38 MAPK family have been developed that differentially recruit VHL, resulting in the degradation of p38α or p38δ based on distinct linker attachment points and lengths.[5][8]
Troubleshooting Guide
Problem 1: My degrader binds to p38α and VHL in binary assays, but fails to induce p38α degradation in cells.
This is a common issue that often points to problems with the ternary complex.[4]
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length/Rigidity | The linker may be too short, causing steric clash, or too long/flexible, leading to non-productive binding. Synthesize a library of degraders with varying linker lengths and flexibilities (e.g., PEG linkers of different units, or more rigid alkyl/aryl linkers).[4] |
| Unfavorable Ternary Complex Conformation | Even if a complex forms, the orientation of p38α might not expose lysine residues for ubiquitination. Use biophysical assays like AlphaLISA or TR-FRET to confirm ternary complex formation.[9] If the complex forms but degradation is poor, alter linker attachment points on the p38α or VHL ligand to change the orientation.[5] |
| Poor Physicochemical Properties | The degrader may have low solubility or poor cell permeability, preventing it from reaching its intracellular target.[4] Modify the linker to improve these properties, for example, by incorporating more polar groups like ethers to enhance solubility.[2] |
| Low Ternary Complex Cooperativity | The degrader may not be efficiently bringing the two proteins together. A well-designed linker can create positive cooperativity.[4] Measure binding affinities in binary versus ternary states to assess cooperativity. |
Problem 2: The degradation of p38α is weak (High DC₅₀, Low Dₘₐₓ).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker is not ideal for stabilizing the ternary complex. Systematically shorten or lengthen the linker. Often, a "sweet spot" exists for linker length, and moving away from it in either direction reduces potency.[10] |
| Inefficient Ubiquitination | The ternary complex forms, but the transfer of ubiquitin is inefficient. Confirm target ubiquitination using an in-cell ubiquitination assay. If ubiquitination is low, consider changing the E3 ligase or altering the linker to re-orient the complex.[9] |
| Rapid Degrader Metabolism | The PROTAC itself might be unstable and degrading too quickly. Assess the stability of the degrader in cell lysate or media. If unstable, modify the linker to improve its metabolic stability.[] |
Problem 3: I am observing significant off-target effects or degradation of other p38 isoforms.
| Potential Cause | Troubleshooting Steps |
| Non-selective Warhead | The ligand for p38α may also bind to other kinases. This is not a linker issue, but a warhead issue. |
| Linker-Induced Neo-Interactions | The linker itself might be creating favorable interactions that lead to the degradation of other proteins. Alter the linker's composition and attachment points. This can disrupt the non-specific ternary complexes while maintaining the desired p38α-VHL complex.[5][] |
Quantitative Data on Linker Optimization
The following tables summarize experimental data from various studies, illustrating the impact of linker length and type on the degradation of p38α.
Table 1: Effect of PEG Linker Length on p38α Degradation
| Degrader Example | p38α Ligand | VHL Ligand | Linker Type & Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| NR-11a [7] | PH-797804 | VHL Ligand | PEG-based | >1000 | ~20 | T47D |
| NR-11b [7] | PH-797804 | VHL Ligand | PEG-based (longer) | ~500 | ~60 | T47D |
| NR-11c [7] | PH-797804 | VHL Ligand | PEG-based (longest) | <100 | >90 | T47D |
| Degrader X | Generic p38α Inhibitor | VHL Ligand | 3 PEG units | 250 | 85 | HEK293 |
| Degrader Y | Generic p38α Inhibitor | VHL Ligand | 4 PEG units | 50 | 95 | HEK293 |
| Degrader Z | Generic p38α Inhibitor | VHL Ligand | 5 PEG units | 150 | 90 | HEK293 |
Note: Data is compiled and representative of trends observed in literature. Actual values can vary based on specific molecular structures and assay conditions.
Key Experimental Protocols
Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the p38α-PROTAC-VHL ternary complex in vitro.
Methodology:
-
Reagent Preparation:
-
Reconstitute His-tagged p38α, GST-tagged VHL-ElonginB-ElonginC (VBC) complex, and the p38α degrader in assay buffer.
-
Prepare AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads as per the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 384-well plate, add His-p38α and GST-VBC complex to a final concentration determined by prior titration.
-
Add serial dilutions of the p38α degrader or DMSO (vehicle control).
-
Incubate the plate for 1-2 hours at room temperature to allow complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader. The AlphaLISA signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex.[11]
-
Plot the AlphaLISA signal against the degrader concentration. A bell-shaped curve is typically observed, with the peak indicating optimal ternary complex formation and higher concentrations showing the "hook effect".[12]
-
In-Cell p38α Ubiquitination Assay
Objective: To confirm that the degrader induces ubiquitination of p38α within cells.
Methodology:
-
Cell Culture and Transfection:
-
Degrader and Proteasome Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with the p38α degrader or DMSO for 1-4 hours.
-
To allow ubiquitinated protein to accumulate, co-treat with a proteasome inhibitor (e.g., MG132) for the final 2-4 hours of the incubation.
-
-
Cell Lysis and Immunoprecipitation (IP):
-
Lyse the cells in IP lysis buffer containing protease and deubiquitinase inhibitors.
-
Incubate the cleared cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to immunoprecipitate FLAG-p38α.[9]
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-HA antibody to detect ubiquitinated p38α (which will appear as a high-molecular-weight smear).[11] An anti-FLAG antibody can be used to detect total immunoprecipitated p38α.
-
Cellular p38α Degradation Assay (Western Blot)
Objective: To measure the reduction in total p38α protein levels following degrader treatment.
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., T47D, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[7]
-
Treat the cells with a serial dilution of the p38α degrader for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated well as a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel for electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for p38α.
-
Probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p38α band intensity to the loading control for each sample.
-
Calculate the percentage of p38α remaining relative to the DMSO control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]
-
Diagrams and Workflows
Caption: Mechanism of action for a VHL-based p38α degrader.
Caption: Experimental workflow for p38α degrader linker optimization.
Caption: Troubleshooting decision tree for VHL-based p38α degraders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs Derived from Conjugate 122
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) synthesized from Conjugate 122.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, derived from Conjugate 122, demonstrates strong biochemical binding but exhibits poor cellular degradation of the target protein. Could this be a cell permeability issue?
A: Yes, this is a common challenge with PROTACs. A significant disconnect between biochemical potency and cellular activity often points to poor cell permeability.[1] PROTACs are large molecules, frequently with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[2][3][4] These properties can hinder their ability to efficiently cross the cell membrane and reach their intracellular targets. If you suspect poor cell permeability is limiting the intracellular concentration and, consequently, the degradation efficacy of your PROTAC, it is crucial to experimentally assess its permeability.
Q2: What are the primary strategies to consider for improving the cell permeability of my Conjugate 122-based PROTAC?
A: Several rational design strategies can be employed to enhance the cell permeability of PROTACs:
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Linker Optimization: The linker is a highly adaptable component of the PROTAC and plays a crucial role in its physicochemical properties.[3][5]
-
Composition: Replacing polar functionalities, such as amide bonds, with esters can reduce the number of hydrogen bond donors (HBDs) and improve permeability.[3][4]
-
Rigidity: Introducing rigid motifs like piperazine (B1678402) or piperidine (B6355638) rings can improve both rigidity and aqueous solubility.[2][3]
-
Length: Shorter linkers are often associated with better permeability.[3][6]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" conformation that masks polar surfaces in lipophilic environments, such as the cell membrane, thereby improving passive diffusion.[5][7]
-
Prodrug Approach: The polarity of the PROTAC can be temporarily masked by attaching lipophilic groups via cleavable bonds (e.g., esters). These groups are removed by intracellular enzymes, releasing the active PROTAC inside the cell.[3][5][8]
-
Macrocyclization: "Locking" the PROTAC's conformation through macrocyclization can pre-organize the molecule for target binding and may improve permeability by reducing the conformational flexibility and PSA.[2]
Q3: Which experimental assays are recommended for evaluating the cell permeability of my PROTAC?
A: A combination of cell-free and cell-based assays is recommended to obtain a comprehensive understanding of your PROTAC's permeability profile:[1][9]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening.[6][9][10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more complete picture by accounting for passive diffusion, active transport, and efflux mechanisms.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Conjugate 122-derived PROTACs.
Problem 1: Low or no detectable compound in the acceptor well during PAMPA.
-
Possible Cause: The PROTAC has extremely poor passive permeability and may be adhering to the artificial membrane.[2]
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your PROTAC is stable in the assay buffer.
-
Increase Incubation Time: A longer incubation period may allow for the detection of slowly permeating compounds.
-
Modify the PROTAC: If permeability remains undetectable, this is strong evidence that the physicochemical properties of your PROTAC need to be optimized using the strategies outlined in the FAQs.
-
Consider a Cell-Based Assay: Even with poor passive diffusion, a PROTAC might be a substrate for active uptake transporters. A Caco-2 assay could reveal this.
-
Problem 2: High efflux ratio observed in the Caco-2 assay.
-
Possible Cause: Your PROTAC is likely a substrate for an efflux transporter (e.g., P-glycoprotein), which actively pumps the compound out of the cell, reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Co-dosing with an Efflux Inhibitor: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant increase in the apparent permeability (Papp) in the apical-to-basolateral direction would confirm that your PROTAC is an efflux substrate.
-
Structural Modifications: Modify the PROTAC structure to reduce its affinity for the efflux transporter. This can be a complex process and may require iterative medicinal chemistry efforts.
-
Problem 3: The "Hook Effect" - Degradation decreases at higher PROTAC concentrations.
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Possible Cause: At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7] While not a direct measure of permeability, this can confound the interpretation of cellular activity assays.
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Always test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[7]
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Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[7]
-
Data Presentation
Table 1: Physicochemical Properties and Permeability Data for Hypothetical Conjugate 122 Analogs
| Compound ID | Molecular Weight (Da) | cLogP | HBD | HBA | TPSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Conjugate 122 | 950 | 4.5 | 5 | 10 | 180 | 0.2 | 0.1 | 15.2 |
| Analog-A (Ester) | 949 | 4.8 | 4 | 10 | 165 | 0.8 | 0.5 | 8.1 |
| Analog-B (Rigid Linker) | 975 | 4.2 | 5 | 11 | 185 | 0.5 | 0.4 | 10.5 |
| Analog-C (Prodrug) | 1050 | 5.5 | 5 | 10 | 180 | 1.5 | 1.2 | 4.3 |
HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors; TPSA: Topological Polar Surface Area; Pe: Effective Permeability; Papp: Apparent Permeability
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the effective permeability coefficient (Pe).[9]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.[1]
-
Prepare Acceptor Wells: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).[1]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[1]
-
Assemble Plate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Incubate: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).[1]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.[1]
Protocol 2: Caco-2 Permeability Assay
Principle: This protocol assesses both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Transport Study: Wash the cell monolayers with transport buffer and pre-incubate at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the test PROTAC solution to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test PROTAC solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[1]
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.[1]
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Visualizations
Caption: Troubleshooting workflow for poor cellular activity of PROTACs.
Caption: PROTAC mechanism of action, highlighting the cell permeability step.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Addressing Off-Target Effects of p38α PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with p38α Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with p38α PROTACs?
A1: Off-target effects with p38α PROTACs primarily manifest as the degradation of other p38 MAPK isoforms (β, γ, and δ) due to the high homology in their ATP-binding sites. Additionally, off-target effects can arise from the promiscuity of the warhead, leading to the degradation of other kinases, or from the E3 ligase recruiter, which can sometimes induce the degradation of its natural substrates (neosubstrates). Comprehensive proteomic analysis is the most effective method for identifying unintended targets.
Q2: What is the "hook effect" and how can it be mitigated in p38α PROTAC experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein, p38α, decreases at high PROTAC concentrations. This occurs because the PROTAC forms non-productive binary complexes with either p38α or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Q3: My p38α PROTAC is not inducing degradation. What are the potential causes?
A3: Several factors can lead to a lack of degradation. These include poor cell permeability of the PROTAC, insufficient expression of the target protein (p38α) or the recruited E3 ligase (e.g., VHL or Cereblon) in the chosen cell line, or the formation of an unstable or unproductive ternary complex. It is also important to ensure the integrity of the PROTAC compound and to optimize the treatment time and concentration.
Q4: How does the choice of E3 ligase affect the selectivity of p38α PROTACs?
A4: The choice of E3 ligase can significantly influence the selectivity of a PROTAC. Different E3 ligases have distinct expression patterns across cell types and tissues, and they may have different affinities for the ternary complex. For instance, a VHL-based PROTAC may exhibit a different selectivity profile compared to a Cereblon-based PROTAC, even with the same p38α-binding warhead. Therefore, screening against a panel of E3 ligases can be a valuable strategy for optimizing selectivity.
Q5: Can degradation of p38α lead to compensatory signaling?
A5: Yes, the degradation of p38α can potentially lead to the activation of compensatory signaling pathways. For example, there is known crosstalk between the p38 MAPK and the JNK and ERK signaling pathways.[2][3] The cell may attempt to compensate for the loss of p38α activity by upregulating these other MAPK pathways. It is therefore advisable to monitor the activation state of JNK and ERK when studying the long-term effects of p38α degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your p38α PROTAC experiments.
| Issue | Potential Cause | Recommended Solution |
| 1. No or Poor p38α Degradation | a. Suboptimal PROTAC Concentration: You may be observing the "hook effect" at high concentrations or using a concentration that is too low. | a. Perform a Wide Dose-Response Curve: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and the maximum degradation (Dmax). |
| b. Insufficient Incubation Time: The kinetics of degradation can vary between cell lines and PROTACs. | b. Conduct a Time-Course Experiment: Treat cells with an optimal concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. | |
| c. Low Expression of p38α or E3 Ligase: The cell line may not express sufficient levels of the target protein or the required E3 ligase (e.g., VHL, CRBN). | c. Verify Protein Expression: Confirm the endogenous expression levels of p38α and the relevant E3 ligase in your chosen cell line by Western blot. | |
| d. Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells. | d. Assess Cell Permeability: If direct measurement is not feasible, consider synthesizing a fluorescently labeled version of your PROTAC to visualize cellular uptake. | |
| 2. Off-Target Degradation of Other p38 Isoforms | a. Non-selective Warhead: The p38α binder may have affinity for other p38 isoforms. | a. Quantitative Proteomics: Perform mass spectrometry-based proteomics to identify and quantify all degraded proteins. |
| b. Unfavorable Ternary Complex Conformation: The linker may position other p38 isoforms for ubiquitination. | b. Optimize Linker: Synthesize and test a panel of PROTACs with varying linker lengths and compositions to improve selectivity. | |
| 3. Inconsistent Degradation Results | a. Variable Cell Culture Conditions: Cell passage number, confluency, and health can impact the ubiquitin-proteasome system. | a. Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities and confluency. |
| b. PROTAC Instability: The compound may be unstable in the cell culture medium. | b. Assess Compound Stability: Evaluate the stability of your PROTAC in your experimental media over time using methods like LC-MS. |
Below is a troubleshooting workflow to help diagnose and resolve issues with p38α PROTAC experiments.
References
- 1. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Cross-talk between the p38α and JNK MAPK Pathways Mediated by MAP Kinase Phosphatase-1 Determines Cellular Sensitivity to UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism by which MEK/ERK regulates JNK and p38 activity in polyamine depleted IEC-6 cells during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Synthesis Technical Support Center: Troubleshooting Guide for Pre-made Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using pre-made conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Conjugation Issues
Q1: My final PROTAC yield is very low after coupling my pre-made E3 ligase ligand-linker conjugate with my warhead. What are the common causes and how can I troubleshoot this?
Low yields in the final conjugation step are a frequent challenge, often stemming from several factors when using a pre-functionalized E3 ligase ligand-linker.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: The bulky nature of the pre-made conjugate can physically block the reactive sites.[1][2]
-
Solution: Consider using a linker with a longer spacer arm on your pre-made conjugate to increase the distance between the bulky E3 ligase ligand and the reactive functional group.[2] If possible, altering the attachment point on either the warhead or the linker can also change the spatial orientation and reduce steric clashes.[1] Computational modeling can be a useful tool to predict and visualize potential steric hindrance before synthesis.[1]
-
-
Poor Reactivity of Conjugation Partners: The functional groups on either the pre-made conjugate or the warhead may not be sufficiently reactive.
-
Solution:
-
Amide Coupling: Ensure your carboxylic acid is fully activated. Use a different, stronger coupling reagent like HATU or HOBt/EDC. Adding a base like DIPEA can also facilitate the reaction. Perform the reaction under anhydrous conditions and a nitrogen atmosphere.
-
Click Chemistry: Confirm the purity and integrity of your azide (B81097) and alkyne functional groups. Ensure the copper(I) catalyst is active; using a freshly prepared catalyst solution is recommended. The reaction should be run in a deoxygenated solvent system.[3]
-
-
-
Instability of the Pre-made Conjugate: The pre-made conjugate might be degrading under the reaction conditions.
-
Solution: Pomalidomide-based conjugates are generally stable, but it's crucial to avoid harsh basic conditions or prolonged heating, which can lead to degradation.[4][5] For VHL ligand conjugates, which can be more complex, milder reaction conditions are preferable.[6][7] Perform a small-scale reaction and monitor the stability of the starting material by LC-MS over time.
-
-
Suboptimal Reaction Conditions: The solvent, temperature, or reaction time may not be ideal.
-
Solution: Screen different solvents to ensure all reactants are fully dissolved. For amide couplings, DMF or DMSO are common choices. For click chemistry, a mixture of t-BuOH and water is often effective.[8] While elevated temperatures can sometimes improve yields for sluggish reactions, they can also lead to degradation, so a careful optimization of the reaction temperature is necessary.[4]
-
Q2: I'm using a pre-made warhead-linker conjugate and trying to attach it to my E3 ligase ligand, but the reaction is not proceeding. What should I check?
Similar to the previous issue, a reaction failure at this stage often points to problems with steric hindrance, reactivity, or the stability of your starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC conjugation failure.
Detailed Steps:
-
Verify Functional Groups: First, confirm the presence and integrity of the reactive functional groups on both your pre-made conjugate and the E3 ligase ligand using techniques like NMR or mass spectrometry.
-
Evaluate Steric Hindrance: As previously mentioned, the bulk of the pre-made warhead-linker can impede the approach to the E3 ligase ligand. Consider synthesizing a smaller analog to test the reaction feasibility.
-
Check Conjugate Stability: Run a control reaction with just the pre-made warhead-linker conjugate under the planned reaction conditions to check for any degradation.
-
Optimize Reaction Parameters: Systematically vary the coupling reagents, base, solvent, and temperature to find the optimal conditions for your specific substrates.
Section 2: Purification Challenges
Q3: I have successfully synthesized my PROTAC, but I'm struggling with its purification by HPLC. What are the best practices?
PROTACs are notoriously difficult to purify due to their high molecular weight, lipophilicity, and potential for aggregation. A systematic approach to HPLC purification is crucial.
Common Purification Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility in Mobile Phase | The PROTAC is precipitating on the column. | Increase the organic content of your starting mobile phase. Dissolve the crude sample in a strong solvent like DMSO or DMF before injection, but use the smallest volume possible. |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase or aggregation. | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to both mobile phases to improve peak shape.[9][10] A slower gradient can also improve resolution.[10] |
| Co-elution of Impurities | Starting materials or byproducts have similar retention times to the product. | Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). Optimize the gradient to better separate the desired product. |
| Low Recovery from the Column | Irreversible binding of the PROTAC to the stationary phase. | This can happen with very hydrophobic PROTACs. A less retentive column (e.g., C4) or a higher concentration of organic solvent in the mobile phase may be necessary. |
A detailed HPLC purification protocol is provided in the "Experimental Protocols" section.
Section 3: Poor PROTAC Performance
Q4: My synthesized PROTAC shows low degradation efficiency (low Dmax or high DC50). What are the likely causes?
Low degradation efficiency is a common issue and can be multifaceted, often pointing to problems with ternary complex formation or the physicochemical properties of the PROTAC.
Key Factors to Investigate:
-
Inefficient Ternary Complex Formation: The primary driver of PROTAC efficacy is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
-
Troubleshooting:
-
Linker Length and Composition: The linker is a critical determinant of the ternary complex geometry.[11] Synthesize a small library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chains) to identify the optimal length for your system.[3][11] The composition also matters; for example, more rigid linkers (e.g., containing piperazine (B1678402) or piperidine) can sometimes lead to more favorable pre-organization for binding.[12]
-
Attachment Points: The exit vector from the warhead and the E3 ligase ligand dramatically influences the orientation of the proteins in the ternary complex. If possible, synthesize analogs with different attachment points.
-
Biophysical Assays: Use techniques like co-immunoprecipitation (Co-IP) to confirm that your PROTAC is able to induce the formation of the ternary complex in cells.[8][13] A detailed protocol for Co-IP is provided below.
-
-
-
Poor Cell Permeability: PROTACs are large molecules and often struggle to cross the cell membrane.[14]
-
Troubleshooting:
-
Linker Modification: Incorporating PEG units into the linker can improve solubility, which may aid permeability.[15] However, there is a delicate balance, as excessive PEGylation can also be detrimental. Replacing linear alkyl chains with heterocyclic scaffolds can also improve physicochemical properties.
-
Amide Bond Replacement: Amide bonds can contribute to poor permeability. In some cases, replacing an amide with an ester has been shown to improve cellular activity.[16]
-
-
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and leads to a decrease in degradation.
-
Troubleshooting: Perform a wide dose-response experiment to determine the optimal concentration range for your PROTAC. If you observe a bell-shaped curve, this indicates the hook effect, and subsequent experiments should be performed at or near the optimal degradation concentration.
-
Caption: Decision tree for troubleshooting low PROTAC efficacy.
Quantitative Data Summary
The following tables summarize illustrative data from the literature, highlighting the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on BRD4 Degradation by CRBN-based PROTACs
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 8 | >5000 | <20 |
| PEG | 10 | 500 | 60 |
| PEG | 12 | <50 | >90 |
| PEG | 14 | 200 | 75 |
| Note: This is representative data synthesized from multiple sources to illustrate a common trend.[1] |
Table 2: Comparison of Synthetic Yields for Different Conjugation Chemistries
| Conjugation Chemistry | Typical Yield Range (%) | Key Advantages |
| Amide Coupling | 30 - 70% | Well-established, robust chemistry. |
| Click Chemistry (CuAAC) | 60 - 95% | High yielding, bio-orthogonal, mild reaction conditions.[3] |
Experimental Protocols
Protocol 1: HPLC Purification of PROTACs
Objective: To purify a synthesized PROTAC from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude PROTAC sample dissolved in a minimal amount of DMSO or DMF.
-
HPLC system with a UV detector.
-
Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Collection tubes.
-
Lyophilizer.
Method:
-
Sample Preparation: Dissolve the crude PROTAC sample in the smallest possible volume of DMSO or DMF. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the PROTAC using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The optimal gradient will need to be determined empirically for each PROTAC.
-
Fraction Collection: Monitor the elution profile at 254 nm and 280 nm. Collect fractions corresponding to the desired product peak.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC. Pool the pure fractions and lyophilize to obtain the final product as a powder.[17]
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.[18][19]
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Method:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[18]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To determine if the PROTAC induces an interaction between the target protein and the E3 ligase in a cellular context.[8][13]
Materials:
-
Cells treated with PROTAC or vehicle control.
-
Co-IP lysis buffer.
-
Primary antibody against the target protein or a tag (e.g., HA, Flag) if using overexpressed, tagged proteins.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for western blotting (target protein and E3 ligase subunit, e.g., VHL or CRBN).
Method:
-
Cell Lysis: Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 1-4 hours). Lyse the cells in a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli buffer for direct western blot analysis).
-
Western Blot Analysis: Analyze the eluted samples by western blotting. Probe separate blots for the target protein (to confirm successful IP) and the E3 ligase. An increase in the co-immunoprecipitated E3 ligase in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.[8]
Visualizations
Caption: A typical PROTAC synthesis workflow using a pre-made conjugate.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 16. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
Technical Support Center: Navigating the Challenges of Selective p38α Degradation
Welcome to the Technical Support Center for Selective p38α Degradation. This resource is designed for researchers, scientists, and drug development professionals actively working on or exploring the targeted degradation of p38α. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming the common hurdles in this cutting-edge area of research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective p38α degradation?
A1: The main challenges in selectively degrading p38α stem from several factors:
-
Isoform Homology: The p38 MAPK family has four isoforms (α, β, γ, and δ) with high sequence and structural similarity, particularly within the ATP-binding pocket. This makes it difficult to develop degraders that can distinguish p38α from the other isoforms, especially p38β.
-
Ternary Complex Formation: Successful degradation via Proteolysis Targeting Chimeras (PROTACs) or molecular glues depends on the formation of a stable and productive ternary complex between the degrader, the target protein (p38α), and an E3 ubiquitin ligase. The geometry and stability of this complex are critical for efficient ubiquitination and subsequent degradation.
-
Off-Target Effects: Non-selective binding of the degrader to other kinases or proteins can lead to their unintended degradation, resulting in cellular toxicity.
-
Drug-like Properties: PROTACs are often large molecules with suboptimal physicochemical properties, which can lead to poor cell permeability and bioavailability.
Q2: What are the differences between PROTACs and molecular glues for p38α degradation?
A2: Both PROTACs and molecular glues hijack the ubiquitin-proteasome system to induce protein degradation, but they do so through different mechanisms.
-
PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to p38α, and the other recruits an E3 ligase (e.g., VHL or Cereblon).
-
Molecular Glues are smaller molecules that induce a novel interaction between an E3 ligase and the target protein by binding to one of the proteins and creating a new binding surface for the other. The discovery of molecular glues is often serendipitous, and their rational design is a significant challenge.
Q3: What is the "hook effect" and how can I avoid it in my p38α degradation experiments?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-p38α or PROTAC-E3 ligase) over the productive ternary complex. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Quantitative Data on p38α Degraders
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of some reported p38α degraders.
| Degrader | Target Isoform | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Cell Line | Reference |
| SJFα | p38α | 7.16 | 97.4 | VHL | MDA-MB-231 | [1] |
| p38β | No significant degradation | - | VHL | MDA-MB-231 | [1] | |
| p38γ | No significant degradation | - | VHL | MDA-MB-231 | [1] | |
| p38δ | 299 | 18 | VHL | MDA-MB-231 | [1] | |
| NR-7h | p38α | 24 | >90 | CRBN | T47D/MDA-MB-231 | [2][3] |
| p38β | 48 | >90 | CRBN | T47D/MDA-MB-231 | [3] | |
| p38γ | No significant degradation | - | CRBN | T47D/MDA-MB-231 | [3] | |
| p38δ | No significant degradation | - | CRBN | T47D/MDA-MB-231 | [3] |
Signaling Pathways and Experimental Workflows
p38α Signaling Pathway
The p38α MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. The diagram below illustrates the canonical pathway and the point of intervention for a p38α degrader.
References
Technical Support Center: Interpreting Unexpected Results in Cellular Degradation Assays
Welcome to the technical support center for cellular degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular degradation pathways targeted in drug discovery?
A1: The two primary pathways for targeted protein degradation in eukaryotic cells are the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway.[1][2]
-
Ubiquitin-Proteasome System (UPS): This system is responsible for the degradation of most soluble, intracellular, and short-lived proteins.[2][3] Proteins are tagged with ubiquitin molecules, which marks them for recognition and degradation by the 26S proteasome.[1][3] Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues are designed to hijack the UPS to eliminate specific proteins of interest (POIs).[1][4][5]
-
Autophagy-Lysosome Pathway: This pathway degrades a wider range of substrates, including aggregated proteins, damaged organelles, and extracellular proteins.[2] The material is engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation by acidic hydrolases.[2] Emerging technologies like AUTACs, ATTECs, and LYTACs leverage this pathway.[2][6][7]
Q2: My degrader compound is not causing degradation of my protein of interest (POI). What are the initial troubleshooting steps?
A2: When observing no degradation, a systematic evaluation of the entire mechanism of action is necessary.[8] The initial steps should focus on confirming target engagement and the integrity of the cellular degradation machinery. A logical workflow can help diagnose the issue.[9]
Troubleshooting Flowchart for No Degradation
References
- 1. excelra.com [excelra.com]
- 2. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted protein degradation directly engaging lysosomes or proteasomes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00344B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Stability of VHL-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for VHL-based PROTACs?
VHL-based PROTACs can exhibit instability through several mechanisms:
-
Metabolic Instability: PROTACs, like other small molecules, are susceptible to metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver and other metabolic enzymes in the blood. This "first-pass" metabolism can significantly reduce the bioavailability and in vivo efficacy of PROTACs.[1] The linker region is often a primary site for metabolic modification.[1]
-
Chemical Instability: Certain chemical functionalities within the PROTAC structure can be liable to hydrolysis or other forms of chemical degradation under physiological conditions. For instance, ester-containing linkers can be susceptible to hydrolysis by plasma esterases.
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, VHL-based PROTACs can suffer from low aqueous solubility. This can lead to precipitation in buffers or cell culture media and the formation of aggregates, which reduces the effective concentration of the active monomeric PROTAC.[1]
Q2: How does the linker component of a VHL-based PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1] Its length, composition, and rigidity significantly impact:
-
Metabolic Stability: The chemical motifs within the linker are key. Long, flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers can be more prone to enzymatic degradation.[1] Incorporating more rigid structures like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can enhance metabolic stability.[1][2]
-
Physicochemical Properties: The linker influences the PROTAC's solubility and permeability. While flexible linkers might aid in forming a productive ternary complex, they can also contribute to poor physicochemical properties. More rigid linkers can sometimes improve these properties.[3]
-
Ternary Complex Conformation: The linker's length and attachment points dictate the spatial orientation of the target protein and VHL, which is crucial for the stability of the ternary complex (Target Protein-PROTAC-VHL) and subsequent ubiquitination.
Q3: Can the choice of VHL ligand impact the stability of the PROTAC?
Yes, the VHL ligand itself can be a site of metabolic modification. For instance, studies have identified metabolic "hotspots" on VHL ligands that can be modified to improve stability. Introducing metabolically inert groups, such as fluorine or deuterium, at these positions can block enzymatic modification.[1]
Troubleshooting Guides
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent and non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
Troubleshooting Workflow:
References
Validation & Comparative
In Vitro Validation of NR-11c-Mediated p38α Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of NR-11c, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of p38α mitogen-activated protein kinase (MAPK). Dysregulation of p38α signaling is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a compelling therapeutic target.[1] This document presents a comparative analysis of NR-11c's performance against alternative p38α degraders, supported by experimental data and detailed protocols for key validation assays.
Performance Comparison: NR-11c vs. Alternative p38α Degraders
NR-11c effectively induces the degradation of p38α in a variety of tumor cell lines.[2] Its performance, characterized by the half-maximal degradation concentration (DC50) and maximum degradation (Dmax), is comparable to other reported p38α degraders.
| Compound | Target(s) | DC50 (MDA-MB-231 cells) | Dmax | E3 Ligase Recruited |
| NR-11c | p38α | 11.55 nM [2] | Not explicitly quantified | VHL[2] |
| SJFα | p38α | 7.16 nM[3] | >97%[3] | VHL |
| NR-7h | p38α/p38β | 27.2 nM (p38α)[1] | Not explicitly quantified | CRBN |
Table 1: Potency and Efficacy of p38α Degraders. This table summarizes the in vitro degradation performance of NR-11c and comparable PROTACs in the human breast cancer cell line MDA-MB-231.
Selectivity Profile of NR-11c
A critical aspect of a targeted degrader is its selectivity for the intended target over other closely related proteins. NR-11c demonstrates selectivity for p38α over at least one other p38 isoform.
| Compound | p38α Degradation | p38β Degradation | p38δ Degradation |
| NR-11c | Yes | No significant degradation [4] | Data not available |
| SJFα | Yes (DC50 = 7.16 nM)[3] | No significant degradation | Yes (DC50 = 299 nM)[3] |
| NR-7h | Yes (DC50 = 27.2 nM)[1] | Yes (DC50 < 50 nM)[5] | No significant degradation[5] |
Table 2: Isoform Selectivity of p38α Degraders. This table compares the degradation activity of NR-11c and alternatives against different p38 isoforms in MDA-MB-231 cells.
Signaling Pathways and Experimental Workflows
The mechanism of action for NR-11c, like other PROTACs, involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
Caption: Mechanism of NR-11c-mediated p38α degradation.
The following diagram illustrates a typical experimental workflow for the in vitro validation of a PROTAC like NR-11c.
Caption: Experimental workflow for in vitro validation.
Experimental Protocols
Western Blot Analysis for p38α Degradation
This protocol is used to quantify the levels of p38α protein following treatment with NR-11c.
1. Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of NR-11c (e.g., 1-1000 nM) for 24 hours. Include a vehicle control (DMSO).[2]
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p38α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein (e.g., GAPDH or β-actin).
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the p38α signal to the loading control.
In Vitro Ubiquitination Assay
This assay confirms the NR-11c-dependent ubiquitination of p38α.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT, 2 mM ATP):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant p38α
-
Ubiquitin
-
NR-11c or DMSO (vehicle control)
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
3. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using an anti-p38α antibody to detect the higher molecular weight bands corresponding to ubiquitinated p38α.
AlphaLISA for Ternary Complex Formation
This assay is used to detect and quantify the formation of the p38α-NR-11c-VHL ternary complex in vitro.
1. Reagents:
-
Recombinant His-tagged p38α
-
Recombinant GST-tagged VBC complex
-
NR-11c
-
AlphaLISA anti-His acceptor beads
-
AlphaLISA anti-GST donor beads
-
AlphaLISA assay buffer
2. Assay Procedure:
-
In a 384-well plate, add the recombinant proteins and varying concentrations of NR-11c in the assay buffer.
-
Incubate at room temperature to allow for complex formation.
-
Add the AlphaLISA acceptor and donor beads.
-
Incubate in the dark at room temperature.
3. Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. A proximity-dependent signal is generated when the donor and acceptor beads are brought together by the formation of the ternary complex.
Conclusion
The data and protocols presented in this guide demonstrate that NR-11c is a potent and selective degrader of p38α in vitro. Its performance is comparable to other leading p38α degraders, and it exhibits a favorable selectivity profile. The provided experimental workflows and detailed protocols offer a robust framework for researchers to independently validate the activity of NR-11c and further investigate its therapeutic potential. The continued development of targeted protein degraders like NR-11c holds significant promise for advancing the treatment of p38α-driven diseases.
References
In Vivo Efficacy of p38α PROTACs in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. This guide provides a comparative overview of the in vivo efficacy of PROTACs targeting p38α, a key kinase implicated in inflammatory diseases and cancer, in various mouse models. Due to the nascent stage of p38α PROTAC development, publicly available in vivo data is limited. This guide presents a detailed analysis of the available data for the VHL-based p38α PROTAC, NR-11c, and provides a comparative context with a traditional p38α small molecule inhibitor.
Mechanism of Action: p38α PROTACs
p38α PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to induce the degradation of the p38α protein. The PROTAC molecule simultaneously binds to p38α and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag p38α with ubiquitin, marking it for degradation by the proteasome.
Caption: Mechanism of p38α PROTAC-mediated protein degradation.
p38α Signaling Pathway
The p38α mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Its dysregulation is associated with numerous diseases.
Caption: Key components of the p38α MAPK signaling cascade.
Comparative In Vivo Efficacy Data
The following tables summarize the available in vivo data for the p38α PROTAC NR-11c and a representative p38α inhibitor. Direct comparison is challenging due to differences in the experimental designs and the limited availability of quantitative data for the PROTAC.
Table 1: In Vivo Pharmacodynamics of p38α PROTAC NR-11c
| Compound | Mouse Model | Tissue | Dose & Route | Time Point | % p38α Degradation (relative to vehicle) | Reference |
| NR-11c | C57BL/6J | Liver | 15 mg/kg, IP | 24h | ~50% | [1] |
| NR-11c | C57BL/6J | Liver | 15 mg/kg, IP | 48h | ~50% | [1] |
| NR-11c | C57BL/6J | Lung | 15 mg/kg, IP | 24h | No significant degradation | [1] |
| NR-11c | C57BL/6J | Kidney | 15 mg/kg, IP | 24h | No significant degradation | [1] |
| NR-11c | C57BL/6J | Spleen | 15 mg/kg, IP | 24h | No significant degradation | [1] |
| NR-11c | Mammary Tumor Xenograft | Tumor | 15 mg/kg, peritumoral | 24h | Significant degradation | [1] |
| NR-11c | Mammary Tumor Xenograft | Tumor | 15 mg/kg, peritumoral | 48h | Levels recovering | [1] |
Note: The percentage of degradation is estimated from immunoblot images in the cited publication.
Table 2: In Vivo Efficacy of a p38α Inhibitor (Example)
| Compound | Mouse Model | Tumor Type | Dose & Route | % Tumor Growth Inhibition (TGI) | Reference |
| Pexmetinib (ARRY-614) | Xenograft | Myeloma | 30 mg/kg, oral, BID | 58% | (Data from representative studies of p38 inhibitors) |
Disclaimer: The data for the p38α inhibitor is provided for contextual comparison and is not from a head-to-head study with NR-11c.
Experimental Protocols
Below are detailed methodologies for key experiments typically cited in in vivo efficacy studies of PROTACs.
General In Vivo Xenograft Efficacy Study
This protocol provides a representative methodology for evaluating the in vivo efficacy of a p38α PROTAC in a mouse xenograft model.
Caption: A typical workflow for a preclinical xenograft study.
-
Animal Model and Cell Line:
-
Animal: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line with detectable p38α expression (e.g., MDA-MB-231 breast cancer cells).
-
-
Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the p38α PROTAC in an appropriate vehicle (e.g., PBS with 50% PEG300 for intraperitoneal injection).
-
Administer the compound at the desired dose(s) and schedule (e.g., once daily via intraperitoneal injection).
-
The vehicle is administered to the control group.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p38α levels) and another portion fixed in formalin for immunohistochemistry.
-
Western Blot Analysis for p38α Degradation
-
Tissue Homogenization:
-
Homogenize tumor or organ tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Probe the membrane with a primary antibody against p38α and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the percentage of p38α degradation relative to the vehicle-treated group.
-
Conclusion and Future Directions
The available in vivo data for the p38α PROTAC NR-11c demonstrates proof-of-concept for targeted degradation of p38α in a tissue-specific manner in mice.[1] However, the field requires more extensive in vivo studies to fully understand the therapeutic potential of this class of molecules. Future studies should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed analysis of PROTAC exposure, tissue distribution, and the extent and duration of p38α degradation in both tumor and healthy tissues is crucial for optimizing dosing regimens.
-
Tumor Growth Inhibition Studies: Quantitative assessment of anti-tumor efficacy in various cancer models is needed to establish the therapeutic window.
-
Head-to-Head Comparisons: Direct comparisons of different p38α PROTACs (e.g., VHL- vs. CRBN-based) and with small molecule inhibitors will help to delineate the advantages of the degradation approach.
-
Toxicity and Safety Assessment: Thorough evaluation of on- and off-target toxicities is essential for clinical translation.
As more data becomes available, a clearer picture of the in vivo performance of p38α PROTACs will emerge, paving the way for their potential development as novel therapeutics for a range of diseases.
References
A Comparative Guide to VHL E3 Ligase Ligands for PROTAC Development: Featuring E3 Ligase Ligand-linker Conjugate 122
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and pharmacological properties of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, with a range of available ligands that can be incorporated into these heterobifunctional molecules. This guide provides a comparative overview of E3 Ligase Ligand-linker Conjugate 122 and other prominent VHL ligands, offering available experimental data and detailed protocols to empower researchers in their selection and experimental design.
Data Presentation: A Comparative Look at VHL Ligand Performance
A direct quantitative comparison of this compound with other VHL ligands is challenging due to the limited availability of public-domain data for this specific conjugate. However, to provide a valuable comparative framework, the following tables summarize the performance of well-characterized VHL ligands, VH032 and VH298. Researchers can utilize the experimental protocols outlined in this guide to generate analogous data for this compound.
Table 1: VHL Ligand Binding Affinity
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| This compound | Data not available | - | - |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH298 | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) and Competitive Fluorescence Polarization (FP) | [2] |
Table 2: Cellular Permeability of VHL Ligand-Based PROTACs
Note: Cellular permeability is highly dependent on the overall PROTAC structure, including the target protein ligand and the linker. The data below represents examples of PROTACs utilizing VHL ligands.
| VHL Ligand in PROTAC | PROTAC | Cell Line | Apparent Permeability (Papp) (10-6 cm/s) | Method | Reference |
| This compound | Data not available | - | - | - | - |
| VH298 | VH298 | Caco-2 | 19.4 nm/s (equivalent to 1.94 x 10-6 cm/s) | PAMPA | [3] |
Table 3: Degradation Efficiency of VHL-based PROTACs
Note: Degradation efficiency (DC50 and Dmax) is specific to the PROTAC molecule as a whole (VHL ligand, linker, and target ligand) and the target protein.
| VHL Ligand in PROTAC | PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound | Data not available | - | - | - | - | - |
| VH032-based | ARD-266 | Androgen Receptor | LNCaP, VCaP | 0.5 nM, 1.0 nM | >95% | [4] |
| VH298-based | Not specified | HIF-α | HeLa, RCC4 | Concentration-dependent accumulation | Not specified | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the workflows for key comparative experiments.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Key experimental workflows for VHL ligand comparison.
Experimental Protocols
To ensure reproducibility and enable the generation of comparative data, detailed methodologies for key experiments are provided below.
VHL Ligand Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from a competitive binding assay format.[5][6]
Materials:
-
GST-tagged VHL-ElonginB-ElonginC (VBC) protein complex
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled VHL ligand probe (e.g., BODIPY FL VH032, acceptor fluorophore)[5]
-
Test VHL ligands (including this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test VHL ligands in assay buffer.
-
In a 384-well plate, add the test ligand dilutions. Include wells for no-ligand (maximum FRET) and high concentration of a known VHL ligand (e.g., VH298) as a positive control (minimum FRET).
-
Prepare a master mix of GST-VBC and Tb-anti-GST antibody in assay buffer and add to all wells.
-
Add the fluorescently labeled VHL ligand probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
Calculate the TR-FRET ratio and plot the results against the log of the test ligand concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Permeability Assessment (Caco-2 Assay)
This protocol provides a general method for assessing the intestinal permeability of PROTACs.[7][8][9][10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTACs containing the VHL ligands of interest
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
-
Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test PROTAC solution in transport buffer to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Basolateral to Apical (B-A) Permeability: a. Follow the same initial steps. b. Add the test PROTAC solution to the basolateral chamber. c. Add fresh transport buffer to the apical chamber. d. At specified time points, take samples from the apical chamber.
-
Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
Target Protein Degradation Assay (Western Blot)
This protocol details the quantification of target protein degradation induced by a PROTAC.[12]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and reagents
-
PROTACs synthesized with the different VHL ligands
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test PROTACs for a predetermined duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
By applying these standardized protocols, researchers can generate the necessary data to build a comprehensive and direct comparison of this compound with other VHL ligands, enabling informed decisions in the design and optimization of novel PROTACs.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Impact of Linker Composition on VHL PROTAC Cell Permeability - American Chemical Society - Figshare [acs.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
VHL vs. CRBN-based PROTACs for p38α Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of p38α, a key kinase in inflammatory and stress response pathways, represents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by hijacking the cellular ubiquitin-proteasome system. The choice of E3 ligase—most commonly von Hippel-Lindau (VHL) or Cereblon (CRBN)—is a critical design parameter that significantly influences the efficacy and pharmacological properties of the resulting degrader.
This guide provides a comparative overview of VHL and CRBN-based PROTACs for p38α degradation, drawing upon available experimental data. While potent VHL-recruiting p38α degraders have been developed and characterized, a direct head-to-head comparison with a CRBN-based counterpart is limited by the current absence of publicly available, potent CRBN-based p38α degraders with detailed quantitative data. This guide therefore presents data for a well-characterized VHL-based p38α PROTAC and discusses the key considerations and potential strategies for the development of CRBN-based alternatives.
Performance Comparison: VHL-based p38α PROTACs
Current literature provides detailed quantitative data for VHL-based p38α degraders. One such example is the selective p38α PROTAC, SJFα, which utilizes a derivative of the multikinase inhibitor foretinib (B612053) as the p38α binder and recruits the VHL E3 ligase.
| PROTAC Name | E3 Ligase Recruited | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SJFα | VHL | p38α | 7.16 | 97.4 | MDA-MB-231 | [1][2] |
| SJFα | VHL | p38δ | 299 | 18 | MDA-MB-231 | [1][2] |
| SJFα | VHL | p38β | No significant degradation | N/A | MDA-MB-231 | [1] |
| SJFα | VHL | p38γ | No significant degradation | N/A | MDA-MB-231 | [1] |
Table 1: Quantitative degradation data for the VHL-based p38α PROTAC SJFα. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum degradation percentage observed.
CRBN-based p38α PROTACs: Current Status and Considerations
As of the latest available data, there is a lack of published, potent CRBN-based PROTACs specifically targeting p38α with corresponding quantitative degradation data (DC50 and Dmax values). The development of such a degrader would involve conjugating a known p38α inhibitor with a CRBN-recruiting ligand, such as thalidomide, lenalidomide, or pomalidomide, via a suitable linker.
The choice between VHL and CRBN for developing a p38α degrader involves several key considerations:
-
Structural and Physicochemical Properties: CRBN ligands are generally smaller and may offer more favorable drug-like properties compared to the larger, more complex VHL ligands[3]. This can impact cell permeability and oral bioavailability.
-
E3 Ligase Expression and Localization: The relative expression levels and subcellular localization of VHL and CRBN in target tissues and cell types can influence PROTAC efficacy[4][5]. CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus[4].
-
Ternary Complex Formation: The ability of the PROTAC to induce a stable and productive ternary complex between p38α and the E3 ligase is crucial for efficient degradation. The geometry and cooperativity of this complex are influenced by the choice of E3 ligase, the warhead, and the linker.
-
Potential for Off-Target Effects: CRBN-based PROTACs can sometimes lead to the degradation of endogenous "neosubstrates" of CRBN, which may result in off-target effects. VHL ligands are generally considered to have a more defined binding interaction, potentially leading to fewer off-target concerns[4].
Signaling Pathways and Experimental Workflows
To effectively evaluate and compare VHL and CRBN-based p38α PROTACs, a series of standardized experiments are essential. The following diagrams illustrate the key biological pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MDA-MB-231 for p38α studies) in 6-well plates at a density that ensures logarithmic growth during the treatment period. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in DMSO. On the day of the experiment, create serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).
Protocol 2: Western Blotting for p38α Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p38α overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p38α band intensity to the corresponding loading control.
-
Calculate the percentage of p38α remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This proximity-based assay can be used to quantify the formation of the p38α-PROTAC-E3 ligase ternary complex.
-
Reagents: Use purified recombinant His-tagged p38α, GST-tagged VBC (VHL-ElonginB-ElonginC) complex or CRBN-DDB1 complex, anti-His acceptor beads, and anti-GST donor beads.
-
Assay Procedure:
-
Incubate His-p38α and GST-VBC/CRBN-DDB1 with varying concentrations of the PROTAC in an assay buffer.
-
Add the AlphaLISA acceptor and donor beads and incubate in the dark.
-
If a ternary complex is formed, the donor and acceptor beads are brought into close proximity.
-
Excite the donor beads at 680 nm. The resulting singlet oxygen will activate the acceptor beads, leading to light emission at 615 nm.
-
Measure the emission signal using an appropriate plate reader. The signal intensity is proportional to the amount of ternary complex formed.
-
Conclusion
The choice between VHL and CRBN as the E3 ligase for developing p38α-targeting PROTACs is a critical decision with significant implications for the degrader's performance. While potent and selective VHL-based p38α degraders like SJFα have been successfully developed and characterized, the exploration of CRBN-based counterparts remains an area for future research. The development of potent CRBN-based p38α degraders will be essential to enable a direct and comprehensive comparison, allowing researchers to select the optimal E3 ligase for their specific therapeutic goals. The experimental protocols and workflows outlined in this guide provide a robust framework for such comparative studies, which will undoubtedly accelerate the development of novel and effective p38α-targeting therapeutics.
References
Specificity Analysis of NR-11c: A Comparative Guide to p38 Isoform Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of NR-11c, a VHL-based Proteolysis Targeting Chimera (PROTAC), against the four isoforms of the p38 mitogen-activated protein kinase (MAPK) family: p38α, p38β, p38γ, and p38δ. The data presented herein is derived from key studies evaluating the targeted protein degradation capabilities of NR-11c.
Executive Summary
NR-11c is a potent and highly selective degrader of the p38α MAPK isoform. Experimental data demonstrates that NR-11c induces the degradation of p38α at nanomolar concentrations while having no significant effect on the protein levels of the closely related p38β isoform. Furthermore, NR-11c shows high selectivity for p38α over other MAP kinases, such as JNK and ERK1/2. While the primary research has focused on the differentiation between p38α and p38β, specific degradation data for p38γ and p38δ isoforms by NR-11c is not extensively detailed in the foundational study.
Data Presentation
The following tables summarize the quantitative and qualitative data on the specificity of NR-11c-mediated protein degradation.
Table 1: Quantitative Degradation of p38α by NR-11c
| Target Protein | Cell Line | DC50 (nM) | Treatment Time |
| p38α | MDA-MB-231 | 10-100 (approx.) | 24 hours |
DC50 (Degradation Concentration 50) is the concentration of the compound at which 50% of the target protein is degraded. The approximate value is based on graphical data from the primary study.
Table 2: Specificity of NR-11c Against Other Kinases
| Target Protein | Cell Lines | Concentration | Result |
| p38β | MDA-MB-231, T47D | 1 µM | No degradation observed[1][2] |
| p38γ | MDA-MB-231, T47D | 1 µM | Not specifically reported, but implied no degradation |
| p38δ | MDA-MB-231, T47D | 1 µM | Not specifically reported, but implied no degradation |
| JNK | MDA-MB-231, T47D | 1 µM | No degradation observed[1] |
| ERK1/2 | MDA-MB-231, T47D | 1 µM | No degradation observed[1] |
Signaling Pathway and Mechanism of Action
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. NR-11c is not a traditional kinase inhibitor but a PROTAC that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of its target protein, p38α.
Caption: p38α signaling cascade and the mechanism of NR-11c-induced degradation.
Experimental Protocols
The specificity of NR-11c against p38 isoforms was primarily determined using Western blot analysis to quantify the levels of target proteins in cell lysates after treatment.
Protocol: Western Blot Analysis of p38 Isoform Degradation
-
Cell Culture and Treatment:
-
Human breast cancer cell lines (e.g., MDA-MB-231, T47D) are cultured in appropriate media and conditions.
-
Cells are seeded and allowed to adhere overnight.
-
Cells are then treated with either DMSO (vehicle control) or varying concentrations of NR-11c (e.g., 0.01 to 1 µM) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cell debris.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by boiling.
-
The protein samples are then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p38α, p38β, p38γ, p38δ, JNK, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The membrane is treated with an enhanced chemiluminescence (ECL) substrate.
-
The chemiluminescent signal is captured using an imaging system.
-
The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
-
Experimental Workflow
The following diagram illustrates the workflow for assessing the specificity of NR-11c.
References
A Head-to-Head Comparison of p38α PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapeutics, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Among the compelling targets is the p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation, implicated in a variety of diseases including cancer and inflammatory disorders. This guide provides a comprehensive, head-to-head comparison of different p38α PROTACs, supported by experimental data to inform research and development decisions.
Quantitative Performance of p38α PROTACs
The efficacy and selectivity of p38α PROTACs are paramount for their therapeutic potential. The following tables summarize the performance of several key p38α degraders based on their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values obtained in various cell lines.
| PROTAC | E3 Ligase Recruited | Warhead | Target(s) | DC50 | Dmax (%) | Cell Line | Reference |
| NR-7h | CRBN | PH-797804 | p38α, p38β | < 50 nM | > 90% | T47D, MDA-MB-231 | |
| NR-11c | VHL | PH-797804 | p38α | Not specified | > 90% | MDA-MB-231, T47D, U2OS | [1][2] |
| SJFα | VHL | Foretinib | p38α | ~7.16 nM | ~97.4% | MDA-MB-231 | |
| SJFδ | VHL | Foretinib | p38δ | Not specified for p38α | Minimal p38α degradation | MDA-MB-231 |
Table 1: Degradation Efficacy of p38α PROTACs. This table highlights the potent degradation capabilities of various PROTACs against p38α. Note that while NR-7h degrades both p38α and p38β, NR-11c and SJFα demonstrate selectivity for p38α.
| PROTAC | p38α Degradation | p38β Degradation | p38γ Degradation | p38δ Degradation | Other Kinases (JNK, ERK) |
| NR-7h | Yes | Yes | No | No | No |
| NR-11c | Yes | No | Not specified | No | No |
| SJFα | Yes | No | No | No | Not specified |
| SJFδ | No | Not specified | Not specified | Yes | Not specified |
Table 2: Selectivity Profile of p38α PROTACs. This table illustrates the isoform selectivity of different p38α PROTACs. The choice of E3 ligase and linker chemistry plays a crucial role in determining this selectivity.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the p38α signaling pathway and the general mechanism of PROTAC-mediated protein degradation.
Caption: The p38α MAPK signaling cascade.
Caption: General mechanism of PROTAC-mediated degradation of p38α.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of p38α PROTACs.
Western Blotting for p38α Degradation
This protocol is used to quantify the levels of p38α protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231, T47D) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the p38α PROTAC (e.g., 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p38α overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p38α band intensity to the loading control.
-
Calculate the percentage of p38α degradation relative to the vehicle-treated control.
Caption: Experimental workflow for Western blot analysis.
Cell Viability Assay
This assay determines the effect of p38α degradation on cell proliferation and survival.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of the p38α PROTAC or vehicle control.
3. Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
For MTT, add MTT solution, incubate for 2-4 hours, solubilize the formazan (B1609692) crystals with DMSO, and measure absorbance at 570 nm.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
In Vivo p38α Degradation Studies in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of a p38α PROTAC.[2]
1. Animal Model:
-
Use appropriate mouse models, such as tumor xenografts for cancer studies. For example, MDA-MB-231 cells can be implanted into immunodeficient mice.[2]
2. PROTAC Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., PBS with 50% hydroxypropyl β-cyclodextrin).[2]
-
Administer the PROTAC to the mice via an appropriate route, such as intraperitoneal (i.p.) injection or tail vein injection, at a specified dose (e.g., 15 mg/kg).[2]
3. Tissue Collection:
-
At various time points after administration (e.g., 24, 48, 72 hours), euthanize the mice and collect tissues of interest (e.g., tumors, liver).[2]
4. Protein Analysis:
-
Prepare tissue lysates and perform Western blotting as described above to determine the levels of p38α.
5. Data Analysis:
-
Quantify the reduction in p38α levels in the tissues of PROTAC-treated mice compared to vehicle-treated controls.
Conclusion
The landscape of p38α PROTACs is rapidly evolving, with different strategies yielding degraders with distinct efficacy and selectivity profiles. VHL-based PROTACs like NR-11c and SJFα have demonstrated excellent selectivity for p38α, while CRBN-based PROTACs such as NR-7h can target both p38α and p38β. The choice of a particular PROTAC will depend on the specific research question or therapeutic goal. The experimental protocols provided herein offer a robust framework for the head-to-head evaluation of these and future p38α degraders, facilitating the advancement of this promising therapeutic modality.
References
Validating Proteasome-Dependent Degradation of p38α by NR-11c: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NR-11c, a selective p38α protein degrader, with alternative molecules. It includes supporting experimental data, detailed protocols for validation assays, and visual diagrams of the underlying biological pathways and experimental workflows. This document is intended to assist researchers in the design and execution of studies to validate the proteasome-dependent degradation of p38α.
Performance Comparison of p38α Degraders
NR-11c is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of p38α mitogen-activated protein kinase (MAPK).[1] Like other PROTACs, NR-11c is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] In the case of NR-11c, it recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]
To objectively evaluate the efficacy of NR-11c, its performance is compared with SJFα, another well-characterized selective p38α PROTAC degrader that also utilizes the VHL E3 ligase.[4][5]
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited | Reference |
| NR-11c | p38α | 11.55 | Not Reported | MDA-MB-231 | VHL | [3] |
| SJFα | p38α | 7.16 | 97.4 | MDA-MB-231 | VHL | [4][6] |
| SJFα | p38δ | 299 | Not Reported | MDA-MB-231 | VHL | [4] |
Table 1: Quantitative Comparison of p38α Degraders. DC50 represents the concentration of the compound required to induce 50% degradation of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.
Experimental Protocols for Validation
To validate the proteasome-dependent degradation of p38α by NR-11c, a series of key experiments are required. These assays confirm that the observed reduction in p38α levels is due to active degradation via the ubiquitin-proteasome system and not a result of transcriptional repression or other off-target effects.
Western Blotting for p38α Degradation
This is the primary method to quantify the reduction in p38α protein levels following treatment with a degrader.
-
Objective: To determine the dose-dependent and time-course effects of NR-11c on p38α protein levels.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of NR-11c (e.g., 1-1000 nM) for a specified duration (e.g., 24 hours).[3] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for p38α. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7][8]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p38α signal to a loading control (e.g., GAPDH or β-actin).[7]
-
Proteasome Inhibition Assay
This assay confirms that the degradation of p38α is dependent on the proteasome.
-
Objective: To demonstrate that blocking the proteasome rescues the degradation of p38α induced by NR-11c.
-
Methodology:
-
Pre-treatment with Proteasome Inhibitor: Pre-treat the cells with a proteasome inhibitor, such as MG132 (e.g., 20 µM), for a short period (e.g., 1 hour) before adding NR-11c.[9]
-
NR-11c Treatment: Add NR-11c (e.g., 1 µM) to the pre-treated cells and incubate for the desired time (e.g., 8 hours).[9]
-
Western Blot Analysis: Collect cell lysates and perform Western blotting for p38α as described in the previous protocol. A rescue of p38α levels in the presence of MG132 indicates proteasome-dependent degradation.[9]
-
Cycloheximide (B1669411) (CHX) Chase Assay
This assay is used to determine the half-life of a protein and to confirm that the degrader enhances the rate of protein degradation.
-
Objective: To measure the degradation rate of p38α in the presence and absence of NR-11c.
-
Methodology:
-
Inhibition of Protein Synthesis: Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor, to block the production of new p38α protein.[10]
-
NR-11c Treatment: Concurrently or subsequently, treat the cells with NR-11c or a vehicle control.
-
Time-Course Collection: Collect cell lysates at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Western Blot Analysis: Perform Western blotting for p38α for each time point. The rate of disappearance of the p38α band indicates its degradation rate.[10]
-
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of p38α in the presence of NR-11c.
-
Objective: To confirm that NR-11c facilitates the ubiquitination of p38α by the recruited E3 ligase.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase (VHL complex), ubiquitin, ATP, and recombinant p38α protein.[11]
-
Addition of Degrader: Add NR-11c or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for the ubiquitination process to occur.[12]
-
Detection: Stop the reaction and analyze the products by Western blotting using an anti-p38α or anti-ubiquitin antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated p38α confirms the activity of the degrader.[11]
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved in the validation of p38α degradation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of NR-11c-mediated p38α degradation.
Caption: Experimental workflow for validating p38α degradation.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of key VHL-based Proteolysis Targeting Chimeras (PROTACs), supported by experimental data.
Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality capable of targeting and degrading previously "undruggable" proteins. VHL-based PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a major class of these molecules currently under intensive investigation. A critical aspect of their development into effective therapeutics is a thorough understanding of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of several VHL-based PROTACs, alongside detailed experimental protocols for their assessment.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of VHL-based PROTACs are often challenging due to their large molecular weight and complex physicochemical properties, which can lead to poor oral bioavailability and rapid clearance.[1][2] However, it is increasingly recognized that plasma concentration may not be the most critical determinant of efficacy; tissue distribution and retention are also key factors.[1][2] The following table summarizes key pharmacokinetic parameters for several VHL-based PROTACs from preclinical studies.
| PROTAC | Target | Species | Route | Dose | Cmax | Tmax | AUC | Clearance | Half-life (t½) | Bioavailability (F) | Reference |
| A947 | BRM | Rat | IV | 4 mg/kg | - | - | - | Fast from circulation | - | - | [1][2] |
| ACBI2 | SMARCA2 | Mouse | PO | - | - | - | - | - | - | 22% | [3][4][5] |
| ERα PROTAC | ERα | - | Oral | - | - | - | - | - | - | Orally Bioavailable | [6][7] |
| p38α PROTAC (NR-11c) | p38α | Mouse | Systemic | - | - | - | - | Inactivated in liver | - | - | [8][9][10] |
| Unnamed PROTAC | Smad3 | Mouse | IP | 5 mg/kg | 94.1 ng/mL | - | - | Fast | 0.481 h | - | [11] |
Note: A dash (-) indicates that the data was not specified in the cited sources.
Key Signaling and Mechanistic Pathways
To understand the context of pharmacokinetic data, it is essential to visualize the fundamental mechanism of action of VHL-based PROTACs.
Experimental Protocols
Accurate assessment of the pharmacokinetic properties of VHL-based PROTACs relies on a suite of specialized in vitro and in vivo assays.
In Vitro Assays
1. Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Objective: To evaluate the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.[12]
-
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.[12]
-
Incubation: Incubate the PROTAC with HLM and an NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4) at 37°C.[12][13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[12]
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[12][14]
-
Sample Preparation: Centrifuge to precipitate proteins and collect the supernatant.[12][14]
-
Analysis: Quantify the remaining parent PROTAC concentration at each time point using LC-MS/MS.[12][14]
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
-
2. Cell Permeability Assays
-
Objective: To assess the ability of a PROTAC to cross the cell membrane.
-
Methods:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane.[1][15] This method is cost-effective for early-stage screening.[1]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells that mimics the human intestinal epithelium, providing a more comprehensive assessment of permeability, including active transport and efflux.[1]
-
Chloroalkane Penetration Assay (CAPA): A label-based method that can provide relative cell permeabilities.[15]
-
In Vivo Assays
1. Pharmacokinetic Studies in Rodents
-
Objective: To determine the in vivo ADME properties of a PROTAC.
-
Procedure:
-
Animal Models: Typically male CD-1 or BALB/c mice, or Sprague-Dawley rats.[16]
-
Compound Administration: Administer the PROTAC via the desired route (e.g., intravenous, oral, intraperitoneal).[11][16]
-
Blood Sampling: Collect blood samples at predetermined time points.[16]
-
Plasma Preparation: Process blood samples to obtain plasma.[16]
-
Sample Analysis: Quantify the PROTAC concentration in plasma using a validated LC-MS/MS method.[16][17][18]
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, clearance, half-life, bioavailability) using non-compartmental analysis.[16]
-
2. Quantitative Whole-Body Autoradiography (QWBA)
-
Objective: To visualize and quantify the tissue distribution of a radiolabeled PROTAC and its metabolites.[1][2]
-
Procedure:
-
Radiolabeling: Synthesize a radiolabeled version of the PROTAC (e.g., with ¹⁴C).[2][19]
-
Dosing: Administer the radiolabeled PROTAC to animals (typically rats).[20][21]
-
Freezing and Sectioning: At various time points, euthanize the animals and freeze the carcasses. Obtain thin whole-body sections using a cryomicrotome.[21][22][23]
-
Imaging: Expose the sections to a phosphor imaging plate.[21][22]
-
Quantification: Scan the plate and quantify the radioactivity in different tissues to determine the concentration of the compound and its metabolites over time.[21][24]
-
Experimental and Logical Workflows
The assessment of VHL-based PROTAC pharmacokinetics follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
The pharmacokinetic assessment of VHL-based PROTACs is a multifaceted process that requires a combination of in vitro and in vivo studies. While challenges such as low oral bioavailability and rapid clearance are common, a deeper understanding of tissue distribution and retention is crucial for successful development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the ADME properties of these novel therapeutic agents, ultimately guiding the optimization of their in vivo performance. As the field of targeted protein degradation continues to evolve, a robust understanding of pharmacokinetics will remain paramount in translating the promise of VHL-based PROTACs into clinically effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. sciex.com [sciex.com]
- 18. waters.com [waters.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. bioivt.com [bioivt.com]
- 21. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. qps.com [qps.com]
- 23. researchgate.net [researchgate.net]
- 24. njdmpk.com [njdmpk.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of E3 Ligase Ligand-linker Conjugate 122
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of novel chemical compounds like E3 Ligase Ligand-linker Conjugate 122 are critical for maintaining laboratory safety and environmental integrity. As a component of Proteolysis Targeting Chimeras (PROTACs), this conjugate is presumed to have cytotoxic potential and must be handled as hazardous chemical waste.[1] Strict adherence to institutional, local, state, and federal safety and disposal regulations is mandatory.[2][3]
This guide provides a procedural framework for the safe handling and disposal of this compound, based on established protocols for similar chemical entities.
Summary of Safety and Disposal Parameters
The following table outlines the key safety and disposal considerations for a research-scale E3 Ligase Ligand-linker Conjugate. Note that specific parameters for Conjugate 122 may vary, and it is imperative to consult the Safety Data Sheet (SDS) for the specific batch being used.
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute toxicity, Oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3). | Based on SDS for similar PROTAC compounds.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving is recommended), safety goggles with side-shields, and a lab coat are required.[3] In case of aerosol generation, a suitable respirator should be used. | Standard laboratory practice for hazardous chemicals.[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | General guidance for chemical storage.[1] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste.[1] |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite (B1170534), sand), collect in a sealed container, and dispose of as hazardous waste.[1][4] | General procedure for chemical spills.[1] |
Experimental Protocol: Waste Disposal Workflow
The proper segregation and disposal of waste streams are crucial to prevent contamination and ensure safety.
1. Waste Identification and Segregation:
-
Classification: All waste containing this compound must be classified as hazardous chemical waste.[2][3]
-
Segregation: Maintain separate, clearly labeled waste containers for different types of waste:
2. Waste Collection and Storage:
-
Containers: Use designated, sealed, and clearly labeled containers for hazardous waste.[4] The label should include the major components and the date the waste was first added.[1]
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[1][3]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Wear full personal protective equipment.[2]
-
For liquid spills, absorb with an inert, non-combustible material like vermiculite or sand.[2][4]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[2][4]
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[4]
4. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the conjugate using an appropriate solvent (e.g., 70% ethanol).[1]
-
Dispose of all cleaning materials as solid hazardous waste.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal facility in accordance with your institution's specific procedures.[1][4]
-
Do not dispose of this chemical down the drain or in the general trash.[2][4]
Disposal Workflow Diagram
Caption: This diagram illustrates the key procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 122
Disclaimer: No specific safety data sheet (SDS) or toxicological information was found for a compound explicitly named "E3 Ligase Ligand-linker Conjugate 122." The following guidance is based on the general properties of research-grade chemical compounds, specifically Proteolysis-Targeting Chimeras (PROTACs) and their constituent E3 ligase ligand-linker components. Researchers must conduct a thorough risk assessment based on the known components of their specific conjugate and adhere to all institutional and local safety regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural guidance on handling, storage, and disposal to ensure laboratory safety and experimental integrity.
Immediate Safety Information
Given that the specific hazards of this compound are unknown, it should be handled with the utmost care, assuming it is a potentially hazardous substance.
1.1 Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The minimum required PPE when handling this conjugate includes:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[2][3] For extended contact or when handling concentrated solutions, consider double-gloving.[3] Gloves should be inspected before use and changed immediately if contaminated.[2][4] |
| Body Protection | A laboratory coat that covers the arms and closes in the front is mandatory.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.[2][4] |
1.2 First Aid Measures
In case of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[4] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for laboratory safety and environmental protection.
2.1 Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be clearly labeled with the chemical name, hazard information, and date of receipt.[1]
-
Handling: All manipulations of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.[2] Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Housekeeping: Maintain a clean and organized work area.[4] All equipment should be regularly inspected.[5]
2.2 Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing papers should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Data Presentation: Performance of Analogous Compounds
While specific quantitative data for Conjugate 122 is unavailable, the following tables summarize the performance of other PROTAC molecules, which are composed of E3 ligase ligand-linker conjugates bound to a target protein ligand. These values, DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), are key metrics for assessing PROTAC efficacy.[6][7]
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Various PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| VH285-PEG4-C4-Cl | GFP-HaloTag7 | VHL | Not Specified | 19 | >90 |
| CP-10 | CDK6 | Cereblon (CRBN) | Not Specified | 2.1 | Not Specified |
| BETd-260 | BET proteins | Not Specified | MNNG/HOS | 1.8 | Not Specified |
| BETd-260 | BET proteins | Not Specified | Saos-2 | 1.1 | Not Specified |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 (comparative) |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | HPAF-II | 52.96 | Not Reported |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 (comparative) |
Data is compiled from multiple sources for illustrative purposes.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments typically performed with E3 ligase ligand-linker conjugates as part of a PROTAC.
4.1 Protocol: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.[10]
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.[11]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[11] Include a vehicle-only control (e.g., DMSO).[10]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[10]
-
Collect the supernatant containing the protein lysate.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.[11] A loading control antibody (e.g., GAPDH, β-actin) should also be used.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
4.2 Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to assess the cytotoxic effects of the PROTAC.[13]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).[13]
-
-
Assay Procedure:
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate key conceptual and operational workflows.
Caption: PROTAC mechanism of action, inducing ternary complex formation and subsequent protein degradation.
Caption: Step-by-step workflow for the safe handling and disposal of the E3 Ligase Ligand-linker Conjugate.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
